Product packaging for 4-Oxo Ticlopidine-d4(Cat. No.:)

4-Oxo Ticlopidine-d4

Cat. No.: B12431744
M. Wt: 281.79 g/mol
InChI Key: KQQBLQBNIVSMLU-RHQRLBAQSA-N
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Description

4-Oxo Ticlopidine-d4 is a useful research compound. Its molecular formula is C14H12ClNOS and its molecular weight is 281.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNOS B12431744 4-Oxo Ticlopidine-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12ClNOS

Molecular Weight

281.79 g/mol

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2/i1D,2D,3D,4D

InChI Key

KQQBLQBNIVSMLU-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2=O)C=CS3)Cl)[2H])[2H]

Canonical SMILES

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl

Origin of Product

United States

Foundational & Exploratory

4-Oxo Ticlopidine-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of 4-Oxo Ticlopidine-d4, a deuterated metabolite of the antiplatelet drug Ticlopidine. Due to its nature as a labeled internal standard for research purposes, detailed experimental protocols for its synthesis and analysis are not extensively published. This document consolidates the available information from various scientific sources to serve as a valuable resource for professionals in drug development and metabolic research.

Chemical Structure and Properties

This compound is an isotopically labeled version of 4-Oxo Ticlopidine, a known metabolite of Ticlopidine. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily available from suppliers of analytical standards. The table below summarizes the key properties for both the deuterated and non-deuterated forms.

PropertyThis compound4-Oxo Ticlopidine
Molecular Formula C₁₄H₈D₄ClNOSC₁₄H₁₂ClNOS[1][2][3]
Molecular Weight 281.8 g/mol 277.77 g/mol [1][2][3]
CAS Number 1330236-13-968559-55-7[1][2]
Appearance NeatWhite to off-white solid
Boiling Point (Predicted) Not available464.5 ± 45.0 °C
Density (Predicted) Not available1.364 ± 0.06 g/cm³
Storage Temperature 2-8°C2-8°C

Metabolic Pathway of Ticlopidine

Ticlopidine is a prodrug that undergoes extensive metabolism in the liver to form active and inactive metabolites. The formation of 4-Oxo Ticlopidine is a part of this complex metabolic cascade, which is primarily mediated by cytochrome P450 (CYP) enzymes. Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.

Ticlopidine_Metabolism Ticlopidine Ticlopidine Metabolite_2_oxo 2-Oxo-Ticlopidine Ticlopidine->Metabolite_2_oxo CYP Enzymes Metabolite_4_oxo 4-Oxo Ticlopidine Ticlopidine->Metabolite_4_oxo CYP Enzymes Inactive_Metabolites Other Inactive Metabolites Ticlopidine->Inactive_Metabolites CYP Enzymes Active_Metabolite Active Thiol Metabolite Metabolite_2_oxo->Active_Metabolite Further Metabolism

Figure 2: Simplified metabolic pathway of Ticlopidine.

Ticlopidine is converted to various metabolites, including the key intermediate 2-Oxo-Ticlopidine, which is further metabolized to the active thiol metabolite responsible for the antiplatelet effect. 4-Oxo Ticlopidine is another identified metabolite in this pathway.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis and analysis of this compound are scarce. However, based on the analysis of Ticlopidine and its other metabolites, a general workflow can be outlined.

General Analytical Workflow

The quantification of Ticlopidine and its metabolites in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for accurate quantification.

Analytical_Workflow Sample_Prep Sample Preparation (e.g., Plasma) Spiking Spiking with This compound (Internal Standard) Sample_Prep->Spiking Extraction Extraction (e.g., LLE or SPE) Spiking->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 3: General workflow for the analysis of Ticlopidine metabolites.

Key Steps in the Analytical Method:

  • Sample Preparation: Biological samples (e.g., plasma, urine) are collected and processed.

  • Internal Standard Spiking: A known amount of this compound is added to the sample to correct for variability during sample processing and analysis.

  • Extraction: The analyte and internal standard are extracted from the biological matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically using a reversed-phase column, to separate the metabolites from other components.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

  • Quantification: The concentration of the analyte is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.

Synthesis of Deuterated Analogs

While a specific protocol for this compound is not available, the synthesis of deuterated thienopyridine analogs, such as deuterated clopidogrel, has been described in the literature. These methods often involve the use of deuterated starting materials or reagents in a multi-step synthesis. For example, deuterated analogs of clopidogrel have been synthesized using deuterated paraformaldehyde or by preparing deuterated intermediates.[4] A similar strategy could theoretically be employed for the synthesis of this compound, likely starting from a deuterated precursor of Ticlopidine or one of its intermediates.

Conclusion

This compound is a critical tool for researchers studying the pharmacokinetics and metabolism of Ticlopidine. While detailed public information on its specific experimental protocols is limited, this guide provides a foundational understanding of its chemical properties, its place in the metabolic pathway of Ticlopidine, and the general analytical workflows in which it is employed. For specific applications, researchers should refer to the technical documentation provided by the suppliers of this analytical standard.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Oxo Ticlopidine-d4, a deuterated metabolite of the antiplatelet drug Ticlopidine. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Ticlopidine is a thienopyridine derivative that functions as an antiplatelet agent. It is a prodrug that, upon oral administration, is metabolized in the liver by cytochrome P450 (CYP) enzymes into an active metabolite.[1] This active metabolite irreversibly blocks the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation.[1] The metabolic pathways of Ticlopidine are complex, leading to the formation of several metabolites. One such metabolite is 4-Oxo Ticlopidine. The deuterated isotopologue, this compound, is a valuable tool in metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

This guide details a plausible synthetic route to this compound, outlines its characterization using modern analytical techniques, and discusses its role within the broader context of Ticlopidine's mechanism of action.

Data Presentation

The following table summarizes the key quantitative data for this compound and its non-deuterated analog.

PropertyThis compound4-Oxo TiclopidineReference
Molecular Formula C₁₄H₈D₄ClNOSC₁₄H₁₂ClNOS[2]
Molecular Weight 281.79 g/mol 277.77 g/mol [2]
CAS Number 1330236-13-968559-55-7[2][3]
Appearance White to off-white solidWhite to off-white solidInferred

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-d4

A general method for the deuteration of heterocyclic rings can be adapted.[4] 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is subjected to a sealed reflux in a deuterated solvent (e.g., D₂O) in the presence of an activated catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[4] The reaction is heated to a temperature above the boiling point of the solvent to facilitate H/D exchange at the 6 and 7 positions of the tetrahydrothienopyridine ring.

  • Materials: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, Deuterium oxide (D₂O), 10% Palladium on carbon (Pd/C).

  • Procedure:

    • To a high-pressure reaction vessel, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equivalent) and 10% Pd/C (0.1 equivalents).

    • Add D₂O to the vessel.

    • Seal the vessel and heat to 150-180 °C with stirring for 24-48 hours.

    • Cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-d4.

Step 2: Synthesis of Ticlopidine-d4

The deuterated intermediate is then N-alkylated with 2-chlorobenzyl chloride.[5]

  • Materials: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-d4, 2-Chlorobenzyl chloride, Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-d4 (1 equivalent) in acetonitrile.

    • Add potassium carbonate (2 equivalents) and 2-chlorobenzyl chloride (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Ticlopidine-d4.

Step 3: Synthesis of this compound

The final step is the oxidation of the 4-position of the tetrahydrothienopyridine ring of Ticlopidine-d4.

  • Materials: Ticlopidine-d4, Oxidizing agent (e.g., Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)), Acetone.

  • Procedure:

    • Dissolve Ticlopidine-d4 (1 equivalent) in acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the oxidizing agent (e.g., KMnO₄, 1.1 equivalents) in acetone.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by adding a saturated solution of sodium bisulfite.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization Protocols

3.2.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound.

  • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Method: Electrospray ionization (ESI) in positive ion mode.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused into the mass spectrometer.

  • Expected Result: The exact mass of the [M+H]⁺ ion should be within 5 ppm of the calculated value for C₁₄H₉D₄ClNOS⁺.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The absence of signals corresponding to the protons at the 6 and 7 positions in the ¹H NMR spectrum will confirm the deuteration.

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The spectrum will show signals for the aromatic protons of the chlorobenzyl group and the thiophene ring, as well as the methylene protons of the benzyl group. The signals for the protons at the 6 and 7 positions of the tetrahydrothienopyridine ring will be absent or significantly reduced in intensity.

  • ¹³C NMR: The spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons (C6 and C7) may show a characteristic triplet splitting due to deuterium coupling.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathway and the metabolic context of this compound.

Synthesis_of_4_Oxo_Ticlopidine_d4 cluster_step1 Step 1: Deuteration cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Oxidation A 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine B 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-d4 A->B D₂O, Pd/C, Heat C Ticlopidine-d4 B->C 2-Chlorobenzyl chloride, K₂CO₃ D This compound C->D KMnO₄ or CrO₃

Caption: Proposed synthetic pathway for this compound.

Ticlopidine_Metabolism Ticlopidine Ticlopidine (Prodrug) Metabolites Metabolites Ticlopidine->Metabolites CYP450 Enzymes (Liver) ActiveMetabolite Active Thiol Metabolite Metabolites->ActiveMetabolite Oxo_Ticlopidine 4-Oxo Ticlopidine Metabolites->Oxo_Ticlopidine P2Y12 P2Y12 Receptor on Platelets ActiveMetabolite->P2Y12 Irreversible Inhibition PlateletAggregation Platelet Aggregation P2Y12->PlateletAggregation Prevents ADP-induced Platelet Aggregation

Caption: Simplified metabolic pathway of Ticlopidine.

Characterization_Workflow start Synthesized this compound purification Purification (Column Chromatography) start->purification hrms High-Resolution Mass Spectrometry (HRMS) purification->hrms nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr data_analysis Data Analysis and Structure Confirmation hrms->data_analysis nmr->data_analysis final_product Characterized this compound data_analysis->final_product

References

The Core Mechanism of 4-Oxo Ticlopidine-d4: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of Ticlopidine, with a specific focus on its metabolites and the role of isotopically labeled analogs such as 4-Oxo Ticlopidine-d4. Ticlopidine is a prodrug that, upon metabolic activation, exerts a potent and irreversible antiplatelet effect. Understanding its complex pharmacology is crucial for research and development in the field of antithrombotic therapies.

Introduction: The Role of this compound

This compound is the deuterated form of 4-Oxo Ticlopidine, a metabolite of the antiplatelet drug Ticlopidine. The "-d4" designation indicates the presence of four deuterium atoms, which makes it a valuable tool in analytical chemistry. Specifically, it is employed as an internal standard in mass spectrometry-based bioanalytical methods. Its utility lies in its chemical similarity to the actual metabolite, 4-Oxo Ticlopidine, while being distinguishable by its higher mass. This allows for precise and accurate quantification of the 4-Oxo Ticlopidine metabolite in biological samples. While the direct pharmacological activity of 4-Oxo Ticlopidine is not well-documented, the primary antiplatelet effect of Ticlopidine is mediated by a different, highly reactive thiol metabolite.

Mechanism of Action: From Prodrug to Active Metabolite

Ticlopidine itself has no significant in vitro antiplatelet activity.[1] Its therapeutic efficacy is entirely dependent on its biotransformation in the liver into an active metabolite.[2][3] This active metabolite was identified in in-vitro studies with rat liver homogenates as a thiol derivative, designated UR-4501.[3]

The core mechanism of action involves the irreversible antagonism of the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the surface of platelets.[2][4] By binding covalently to this receptor, the active metabolite prevents ADP from initiating platelet activation and subsequent aggregation.[2] This blockade of the P2Y12 receptor is the final common pathway for the antiplatelet effects of Ticlopidine.

Signaling Pathway of Ticlopidine's Active Metabolite

The following diagram illustrates the signaling cascade that is inhibited by the active metabolite of Ticlopidine.

P2Y12 Receptor Signaling Pathway Inhibition cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates ActiveMetabolite Ticlopidine Active Metabolite (UR-4501) ActiveMetabolite->P2Y12 Irreversibly Binds to (Antagonist) AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P GPIIbIIIa_active GPIIb/IIIa (active) VASP_P->GPIIbIIIa_active Inhibits Activation GPIIbIIIa_inactive GPIIb/IIIa (inactive) GPIIbIIIa_inactive->GPIIbIIIa_active Activation PlateletAggregation Platelet Aggregation GPIIbIIIa_active->PlateletAggregation Mediates

Caption: Inhibition of the P2Y12 signaling cascade by the active metabolite of Ticlopidine.

Metabolic Activation of Ticlopidine

The conversion of Ticlopidine to its active thiol metabolite is a multi-step process primarily occurring in the liver, catalyzed by cytochrome P450 (CYP) enzymes.[2] The initial and crucial step is the oxidation of the thiophene ring of Ticlopidine to form 2-oxo-ticlopidine.[3] This intermediate is then further metabolized to the active thiol-containing compound, UR-4501.[3]

While the main pathway leads to the active metabolite, Ticlopidine is extensively metabolized, with over 20 metabolites identified.[5] One of these is 4-Oxo Ticlopidine. The precise enzymatic pathway leading to 4-Oxo Ticlopidine and its biological activity, if any, are not as well-characterized as the pathway to the active antiplatelet metabolite.

Metabolic Pathway of Ticlopidine

The following diagram outlines the known metabolic conversion of Ticlopidine.

Metabolic Pathway of Ticlopidine Ticlopidine Ticlopidine (Prodrug) Oxo2 2-Oxo-Ticlopidine (Intermediate) Ticlopidine->Oxo2 Oxidation Oxo4 4-Oxo-Ticlopidine Ticlopidine->Oxo4 Metabolism Other Other Metabolites Ticlopidine->Other ActiveMetabolite Active Thiol Metabolite (UR-4501) Oxo2->ActiveMetabolite Further Metabolism CYP_enzymes Hepatic CYP450 Enzymes (e.g., CYP2C19, CYP2B6)

Caption: Simplified metabolic pathway of Ticlopidine.

Quantitative Data

CompoundAssayAgonistConcentration Range of ActivityReference
Ticlopidine Active Metabolite (UR-4501)Human Platelet AggregationADP (10 µM)3 - 100 µM[3]
TiclopidineHuman Platelet AggregationADP (10 µM)No significant in vitro activity[3]
2-Oxo-TiclopidineHuman Platelet AggregationADP (10 µM)No significant in vitro activity[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Ticlopidine and its metabolites.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

Objective: To determine the inhibitory effect of Ticlopidine's active metabolite on ADP-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Aggregating agent (e.g., Adenosine Diphosphate - ADP)

  • Test compound (Ticlopidine active metabolite, UR-4501)

  • Vehicle control (e.g., DMSO)

  • Aggregometer

  • Pipettes and consumables

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).

    • Carefully collect the PRP.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Assay Performance:

    • Pre-warm the PRP samples to 37°C.

    • Add a specific volume of PRP to the aggregometer cuvettes with a stir bar.

    • Add the test compound (Ticlopidine active metabolite) at various concentrations or the vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a fixed concentration of the agonist (e.g., 10 µM ADP).

    • Monitor the change in light transmittance for a set period (e.g., 5-10 minutes). An increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis:

    • The percentage of aggregation is calculated relative to a baseline (PRP) and a 100% aggregation control (PPP).

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

P2Y12 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the P2Y12 receptor.

Objective: To quantify the binding affinity (Ki) of Ticlopidine's active metabolite for the P2Y12 receptor.

Materials:

  • Cell membranes expressing the human P2Y12 receptor

  • Radioligand specific for the P2Y12 receptor (e.g., [³H]-2-MeS-ADP)

  • Test compound (Ticlopidine active metabolite, UR-4501)

  • Non-specific binding control (a high concentration of a known P2Y12 antagonist)

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the P2Y12 receptor in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a non-labeled P2Y12 antagonist.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the cell membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro platelet aggregation assay.

In Vitro Platelet Aggregation Assay Workflow Blood Whole Blood Collection (with anticoagulant) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Separation Centrifuge1->PRP Adjust Platelet Count Adjustment PRP->Adjust Incubate Incubation with Test Compound or Vehicle (37°C) Adjust->Incubate Aggregate Addition of Agonist (e.g., ADP) Incubate->Aggregate Measure Measurement of Light Transmittance (Aggregometer) Aggregate->Measure Analyze Data Analysis (% Inhibition, IC50) Measure->Analyze

Caption: General workflow for an in vitro platelet aggregation experiment.

Conclusion

The antiplatelet effect of Ticlopidine is a result of its metabolic conversion to a reactive thiol metabolite that irreversibly antagonizes the P2Y12 receptor on platelets. 4-Oxo Ticlopidine is another metabolite, and its deuterated analog, this compound, serves as an essential tool for its accurate quantification in pharmacokinetic and metabolic studies. A thorough understanding of the mechanism of action, metabolic pathways, and the experimental methodologies used to characterize these processes is fundamental for the continued development of novel and improved antiplatelet therapies.

References

In Vitro Metabolism of Ticlopidine to 4-Oxo Ticlopidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine is an antiplatelet agent that requires metabolic activation to exert its therapeutic effect. A critical step in its biotransformation is the oxidation to 4-Oxo Ticlopidine (also referred to as 2-Oxo Ticlopidine). Understanding the in vitro metabolism of Ticlopidine is crucial for drug development, enabling the assessment of metabolic stability, potential drug-drug interactions, and the formation of active or reactive metabolites.

This technical guide provides an in-depth overview of the in vitro metabolism of Ticlopidine to 4-Oxo Ticlopidine. It details the enzymatic pathways, offers a comprehensive experimental protocol for studying this conversion, and presents available quantitative data.

Important Note on Ticlopidine-d4: While this guide focuses on the formation of 4-Oxo Ticlopidine, it is important to note that there is a significant lack of publicly available data specifically detailing the in vitro metabolism of deuterated Ticlopidine (Ticlopidine-d4) to 4-Oxo Ticlopidine-d4. The metabolic pathway is presumed to be identical to that of the non-deuterated compound. However, the introduction of deuterium atoms can lead to kinetic isotope effects, potentially altering the rate of metabolism. The experimental protocols provided herein are directly applicable to the study of Ticlopidine-d4 metabolism, and researchers are encouraged to apply these methods to investigate and quantify the formation of this compound. Ticlopidine-d4 is commercially available as a reference standard for such analytical studies.[1]

Metabolic Pathway of Ticlopidine

Ticlopidine is a prodrug that undergoes extensive metabolism in the liver to form its active metabolites.[2][3][4][5] The formation of 4-Oxo Ticlopidine is a key step in the metabolic activation pathway. This oxidation of the thiophene ring is primarily catalyzed by cytochrome P450 (CYP) enzymes.[2][6]

The primary CYP isoforms involved in the metabolism of Ticlopidine are CYP2C19 and CYP2B6, with contributions from CYP3A4.[6] These enzymes are responsible for the oxidation of Ticlopidine at various positions, leading to several metabolites, including the pharmacologically important 4-Oxo Ticlopidine.[3][6] The formation of 4-Oxo Ticlopidine is a crucial prerequisite for the subsequent generation of the active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets.[4][5]

Below is a diagram illustrating the metabolic conversion of Ticlopidine to 4-Oxo Ticlopidine.

Ticlopidine_Metabolism Ticlopidine Ticlopidine Oxo_Ticlopidine 4-Oxo Ticlopidine Ticlopidine->Oxo_Ticlopidine Oxidation Enzymes CYP2C19, CYP2B6, CYP3A4 Enzymes->Ticlopidine

Metabolic conversion of Ticlopidine to 4-Oxo Ticlopidine.

Experimental Protocols

This section provides a detailed protocol for conducting an in vitro metabolism study of Ticlopidine to 4-Oxo Ticlopidine using human liver microsomes. This protocol can be adapted for the study of Ticlopidine-d4.

Objective: To determine the rate of formation of 4-Oxo Ticlopidine from Ticlopidine in human liver microsomes.

1. Materials and Reagents:

  • Ticlopidine (or Ticlopidine-d4)

  • 4-Oxo Ticlopidine (or this compound) as an analytical standard

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

  • Purified water

2. Equipment:

  • Incubator or water bath (37°C)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

  • Analytical balance

  • pH meter

  • Pipettes

3. Experimental Workflow:

The following diagram outlines the key steps in the experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Buffers and Stock Solutions Microsomes Thaw and Dilute Human Liver Microsomes Reagents->Microsomes Preincubation Pre-incubate Microsomes and Ticlopidine at 37°C Microsomes->Preincubation Initiation Initiate Reaction with NADPH Regenerating System Preincubation->Initiation Incubation Incubate at 37°C with Shaking Initiation->Incubation Termination Terminate Reaction with Cold Acetonitrile Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Extraction Collect Supernatant Centrifugation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing and Quantification LCMS->Data

Workflow for in vitro metabolism of Ticlopidine.

4. Detailed Procedure:

  • Preparation of Solutions:

    • Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.4). Dilute to 100 mM for the final incubation.

    • Prepare stock solutions of Ticlopidine (or Ticlopidine-d4) and the internal standard in a suitable organic solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation should be less than 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • On ice, prepare the incubation mixture in microcentrifuge tubes containing:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • 3 mM MgCl₂

      • Pooled human liver microsomes (final protein concentration of 0.5 mg/mL)

      • Ticlopidine (or Ticlopidine-d4) at various concentrations (e.g., 1-100 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Vortex the terminated reaction mixtures and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the amount of 4-Oxo Ticlopidine (or this compound) formed. A rapid and sensitive HPLC/MS/MS method has been described for the quantification of Ticlopidine in human plasma, which can be adapted for in vitro samples.[7]

  • Data Analysis:

    • Construct a calibration curve using the 4-Oxo Ticlopidine (or this compound) analytical standard.

    • Determine the concentration of the metabolite formed at each time point.

    • Calculate the initial rate of metabolite formation (V) at each substrate concentration.

    • If determining enzyme kinetics, plot the rate of formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Quantitative Data Summary

The following table summarizes available quantitative data on the in vitro metabolism of non-deuterated Ticlopidine. Specific kinetic data for the formation of 4-Oxo Ticlopidine is limited in the public domain; however, inhibition constants (Ki) for Ticlopidine against key metabolizing enzymes provide insight into its interaction with these CYPs.

EnzymeSubstrate/ProbeInhibition Constant (Ki)Type of InhibitionReference
CYP2C19(S)-mephenytoin 4'-hydroxylation1.2 ± 0.5 µMCompetitive[8]
CYP2D6Dextromethorphan O-demethylation3.4 ± 0.3 µMCompetitive[8]
CYP1A2Phenacetin O-deethylation49 ± 19 µM-[8]
CYP2C9Tolbutamide methylhydroxylation> 75 µMWeak[8]

Note: The potent competitive inhibition of CYP2C19 by Ticlopidine suggests a high affinity of the drug for this enzyme, which is a primary catalyst in its metabolism to 4-Oxo Ticlopidine.

Conclusion

The in vitro metabolism of Ticlopidine to 4-Oxo Ticlopidine is a critical biotransformation step mediated primarily by CYP2C19 and CYP2B6. This technical guide provides a framework for researchers to investigate this metabolic pathway, offering a detailed experimental protocol that can be readily adapted for the study of deuterated Ticlopidine (Ticlopidine-d4). While quantitative data for the non-deuterated compound is available, further research is needed to specifically characterize the kinetics of this compound formation. The methodologies outlined herein provide a solid foundation for conducting such studies, which are essential for a comprehensive understanding of the metabolism and disposition of this important antiplatelet agent and its isotopically labeled analogues.

References

A Technical Guide to the Pharmacokinetic Profile of Ticlopidine and its Metabolites in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine is a thienopyridine antiplatelet agent that functions as a prodrug, requiring metabolic activation to exert its therapeutic effect. Its primary mechanism of action involves the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, which is crucial for platelet aggregation. Due to its complex metabolic profile and the critical role of its metabolites in its efficacy, understanding the pharmacokinetics of ticlopidine and its derivatives is paramount for drug development and clinical application.

Ticlopidine Metabolism and Activation

Ticlopidine undergoes extensive and complex metabolism, primarily in the liver. It is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP2C19, CYP2B6, CYP1A2, CYP3A4, and CYP3A5.[1][2] The metabolic conversion is essential for the formation of the active metabolite, which is a thiol-containing compound. However, this is not the only metabolic route; there are major competing pathways that lead to the formation of inactive metabolites.[3]

The metabolism of ticlopidine can be broadly categorized into several types of reactions: N-dealkylation, N-oxidation, S-oxidation, and oxidation of the tetrahydropyridine and thiophene rings.[4] This extensive metabolism results in at least 20 different metabolites being identified.[5] The formation of 2-oxoclopidogrel is a key step in the activation pathway.[1][2]

Metabolic Pathway of Ticlopidine

Ticlopidine_Metabolism Ticlopidine Ticlopidine (Prodrug) CYP_Enzymes CYP450 Enzymes (CYP2C19, 2B6, 1A2, 3A4, 3A5) Ticlopidine->CYP_Enzymes Hepatic Metabolism Active_Metabolite Active Thiol Metabolite Inactive_Metabolites Inactive Metabolites Oxidized_Metabolites Oxidized Metabolites (e.g., 2-oxo-ticlopidine) CYP_Enzymes->Active_Metabolite Activation Pathway CYP_Enzymes->Inactive_Metabolites Competing Pathways CYP_Enzymes->Oxidized_Metabolites

Caption: Metabolic conversion of Ticlopidine in the liver.

Mechanism of Action of Ticlopidine's Active Metabolite

The active thiol metabolite of ticlopidine irreversibly binds to the P2Y12 receptor on the surface of platelets. This binding prevents ADP from interacting with the receptor, which in turn inhibits the activation of the glycoprotein GPIIb/IIIa complex.[5] The inhibition of the P2Y12 receptor leads to an increase in cyclic AMP (cAMP) levels within the platelet, which activates calcium efflux pumps. The resulting decrease in intracellular calcium concentration prevents platelet activation and aggregation.[1]

Signaling Pathway of Ticlopidine's Antiplatelet Action

Ticlopidine_Action_Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Ca_pump Ca2+ Efflux Pump cAMP->Ca_pump Activation Platelet_Activation Platelet Activation & Aggregation Ca_pump->Platelet_Activation Inhibition (via reduced Ca2+) ADP ADP ADP->P2Y12 Binding Active_Metabolite Ticlopidine Active Metabolite Active_Metabolite->P2Y12 Irreversible Inhibition

Caption: Ticlopidine's active metabolite signaling pathway.

Pharmacokinetics of Ticlopidine in Animal Models

While data on specific metabolites like 4-Oxo Ticlopidine-d4 is scarce, studies on the parent drug, ticlopidine, provide valuable insights into its pharmacokinetic behavior in animal models.

Pharmacokinetic Parameters of Ticlopidine in Rabbits

One study investigated the disposition kinetics of ticlopidine in rabbits at three different oral dose levels. The results indicated a dose-dependent pharmacokinetic profile.[6]

Dose (mg/kg)Cmax (µg/L)AUC (µg·h/L)t1/2β (h)Vdβ/F (L/kg)
10104 ± 10214 ± 311.04 ± 0.10214 ± 31
50424 ± 192475 ± 2214.24 ± 1.92475 ± 221
1001280 ± 635998 ± 42012.80 ± 6.35998 ± 420
Data presented as mean ± SD.[6]

These findings demonstrate a disproportionate increase in Cmax and AUC with increasing doses, suggesting non-linear pharmacokinetics.[6]

Experimental Protocols

Animal Studies

Pharmacokinetic studies of ticlopidine in animal models, such as rabbits, typically involve the following steps:

  • Animal Model: Selection of a suitable animal model (e.g., New Zealand white rabbits).

  • Dosing: Administration of ticlopidine hydrochloride orally via a gastric tube at various dose levels (e.g., 10, 50, and 100 mg/kg).[6]

  • Blood Sampling: Collection of blood samples at predetermined time points after drug administration.

  • Plasma Preparation: Separation of plasma from whole blood by centrifugation.

  • Sample Analysis: Quantification of the drug and its metabolites in plasma samples using a validated analytical method.

Bioanalytical Methodology

A common and highly sensitive method for the quantification of ticlopidine and its metabolites in biological matrices is Liquid Chromatography-Mass Spectrometry (LC-MS).

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Plasma_Sample Plasma Sample IS_Addition Addition of Internal Standard (e.g., Ticlopidine-d4) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Separation) Evaporation->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Pharmacokinetic Calculations) MS_Detection->Data_Analysis

Caption: General workflow for LC-MS based pharmacokinetic analysis.

The use of a deuterated internal standard, such as this compound for the analysis of 4-Oxo Ticlopidine, is crucial in LC-MS methods. The internal standard is chemically identical to the analyte but has a different mass due to the deuterium atoms. This allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Conclusion

The pharmacokinetic profile of ticlopidine is complex, characterized by extensive metabolism and the formation of numerous metabolites, including an essential active thiol metabolite. While specific data for this compound is not widely published, the study of ticlopidine's metabolism provides a framework for understanding the behavior of its various oxidized derivatives. The use of deuterated standards in advanced analytical techniques like LC-MS is fundamental for the accurate characterization of the pharmacokinetics of ticlopidine and its metabolites in animal models, which is a critical step in the development and optimization of thienopyridine-based antiplatelet therapies. Further research into the specific pharmacokinetic profiles of individual metabolites will continue to enhance our understanding of this important class of drugs.

References

An In-Depth Technical Guide on the Biological Activity of 4-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 4-Oxo Ticlopidine-d4, a deuterated metabolite of the antiplatelet drug Ticlopidine. Due to the limited direct research on the biological functions of 4-Oxo Ticlopidine, this document focuses on the well-established pharmacology of the parent compound, Ticlopidine, and its primary active metabolites. Ticlopidine is a prodrug that, upon metabolic activation, irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation. This guide details the metabolic pathways, mechanism of action, and relevant quantitative data for Ticlopidine and its key metabolites. Furthermore, it provides detailed experimental protocols for assays pertinent to the study of this class of compounds, including platelet aggregation and cytochrome P450 (CYP) inhibition assays.

Introduction

Metabolism of Ticlopidine

Ticlopidine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3] Over 20 metabolites have been identified. The metabolic process is crucial as it leads to the formation of the active metabolite responsible for the antiplatelet effect.

Key Metabolic Pathways:

  • Oxidation of the Thiophene Ring: This is a critical step leading to the formation of active metabolites.

  • N-Dealkylation and N-Oxidation: These reactions also contribute to the biotransformation of Ticlopidine.

  • Formation of 2-oxo-ticlopidine: This metabolite serves as a key intermediate in the generation of the primary active metabolite.[4]

  • Formation of 4-Oxo Ticlopidine: This is another identified metabolite of Ticlopidine.[5][6]

The following diagram illustrates the major metabolic pathways of Ticlopidine.

Ticlopidine Ticlopidine CYP_Enzymes CYP450 Enzymes (CYP2C19, CYP2B6, etc.) Ticlopidine->CYP_Enzymes Hepatic Metabolism Metabolites Multiple Metabolites CYP_Enzymes->Metabolites Two_Oxo 2-Oxo Ticlopidine Metabolites->Two_Oxo Four_Oxo 4-Oxo Ticlopidine Metabolites->Four_Oxo Active_Metabolite Active Metabolite (UR-4501) Two_Oxo->Active_Metabolite Further Metabolism

Figure 1: Ticlopidine Metabolic Pathway.

Mechanism of Action

The antiplatelet effect of Ticlopidine is not exerted by the parent drug itself but by an active metabolite, identified as UR-4501, which is formed from 2-oxo-ticlopidine.[4][7] This active metabolite irreversibly antagonizes the P2Y12 receptor, a key receptor for adenosine diphosphate (ADP) on the platelet surface.

Signaling Pathway of Platelet Aggregation Inhibition:

  • ADP Binding: Under normal physiological conditions, ADP binds to the P2Y12 receptor on platelets.

  • GPCR Activation: The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase.[8]

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • GPIIb/IIIa Activation: The reduction in cAMP contributes to the activation of the glycoprotein IIb/IIIa receptor.

  • Platelet Aggregation: Activated GPIIb/IIIa receptors bind to fibrinogen, leading to platelet cross-linking and aggregation.[9]

The active metabolite of Ticlopidine covalently binds to the P2Y12 receptor, preventing ADP from binding and initiating this signaling cascade.[8] This irreversible inhibition lasts for the lifespan of the platelet.

cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC inhibits cAMP ↓ cAMP AC->cAMP GPIIb_IIIa GPIIb/IIIa Activation cAMP->GPIIb_IIIa leads to Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation causes ADP ADP ADP->P2Y12 binds Active_Metabolite Ticlopidine Active Metabolite Active_Metabolite->P2Y12 irreversibly blocks

Figure 2: P2Y12 Receptor Signaling Pathway Inhibition.

Quantitative Data

While specific quantitative data for the biological activity of 4-Oxo Ticlopidine is not available, extensive data exists for Ticlopidine and its active metabolite.

Table 1: Inhibition of Platelet Aggregation

CompoundAgonistConcentration% InhibitionReference
Ticlopidine (in vivo)ADP (5 µM)200 mg/day for 4 days15.8 ± 20.2[10]
Ticlopidine (in vivo)Collagen (2 µg/ml)200 mg/day for 4 days2.2 ± 4.8[10]
Ticlopidine (in vitro)ADP-induced fibrinogen binding25-200 µM32-82[11]
Ticlopidine (in vitro)Adrenaline-induced fibrinogen binding25-200 µM35-86[11]
Active Metabolite (UR-4501)ADP (10 µM)3-100 µMConcentration-dependent[7]

Table 2: Inhibition of Cytochrome P450 Enzymes by Ticlopidine

CYP IsoformIC50 (µM)Ki (µM)Type of InhibitionReference
CYP2B60.0517 ± 0.0323--[12]
CYP2C190.203 ± 0.1241.2 ± 0.5Competitive[12][13]
CYP2D60.354 ± 0.1583.4 ± 0.3Competitive[12][13]
CYP1A2-49 ± 19Moderate[13]
CYP2C9> 75> 75Weak[13]
CYP2E1-584 ± 48Marginal[13]
CYP3A> 1000> 1000Marginal[13]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes a method for assessing the effect of a test compound on platelet aggregation in human platelet-rich plasma (PRP).

Start Start: Collect Human Blood Centrifuge1 Centrifuge at low speed (e.g., 150-200 x g for 10-15 min) Start->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Adjust Adjust platelet count PRP->Adjust Incubate Incubate PRP with Test Compound or Vehicle Adjust->Incubate Agonist Add Agonist (e.g., ADP, Collagen) Incubate->Agonist Measure Measure light transmittance over time (Aggregometer) Agonist->Measure Analyze Analyze aggregation curves and calculate % inhibition Measure->Analyze End End Analyze->End

Figure 3: Platelet Aggregation Assay Workflow.

Methodology:

  • Blood Collection: Draw whole blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP). The remaining blood can be centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation: Pre-warm the PRP samples to 37°C. Add the test compound (e.g., this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time.

  • Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.

  • Data Analysis: Monitor the change in light transmittance through the sample over time. The extent of aggregation is quantified as the maximum change in light transmittance, with 0% aggregation set by the PRP and 100% by the PPP. Calculate the percentage inhibition of aggregation by the test compound relative to the vehicle control.[14]

Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against specific CYP isoforms using human liver microsomes.

Start Start: Prepare Reaction Mixture Mixture Human Liver Microsomes + CYP-specific substrate + Test Compound (various conc.) Start->Mixture Preincubation Pre-incubate at 37°C Mixture->Preincubation Initiate Initiate reaction with NADPH generating system Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop reaction (e.g., add cold acetonitrile) Incubate->Stop Analyze Analyze metabolite formation (LC-MS/MS) Stop->Analyze Calculate Calculate % inhibition and determine IC50 Analyze->Calculate End End Calculate->End

Figure 4: CYP450 Inhibition Assay Workflow.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine human liver microsomes, a phosphate buffer (pH 7.4), and a CYP isoform-specific probe substrate.

  • Inhibitor Addition: Add the test compound (e.g., this compound) at a range of concentrations. Include a positive control inhibitor and a vehicle control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system.

  • Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • Analysis: Quantify the formation of the metabolite of the probe substrate using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable dose-response curve.[15]

Conclusion

This compound is a deuterated metabolite of Ticlopidine, a potent antiplatelet agent. While direct evidence of the biological activity of 4-Oxo Ticlopidine is lacking, a thorough understanding of the pharmacology of Ticlopidine and its active metabolites is essential for researchers in drug development. Ticlopidine's therapeutic effect is mediated by an active metabolite that irreversibly inhibits the P2Y12 receptor, a critical component of the platelet aggregation pathway. The provided quantitative data and detailed experimental protocols offer a valuable resource for the study of Ticlopidine and its metabolites. Further research is warranted to elucidate the specific biological role, if any, of 4-Oxo Ticlopidine.

References

Toxicological Assessment of 4-Oxo Ticlopidine-d4: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available toxicological data for 4-Oxo Ticlopidine-d4. This document provides a comprehensive framework for its toxicological assessment, based on the known profile of the parent compound, Ticlopidine, and established regulatory guidelines for the safety testing of drug metabolites.

Executive Summary

This technical guide outlines a proposed strategy for the comprehensive toxicological assessment of this compound, a deuterated metabolite of the antiplatelet agent Ticlopidine. Due to the absence of direct safety data for this metabolite, this guide draws upon the well-documented toxicological profile of Ticlopidine, which includes risks of hematotoxicity and hepatotoxicity. The proposed assessment encompasses a tiered approach, beginning with in silico and in vitro analyses and progressing to targeted in vivo studies, as warranted. This framework is designed for researchers, scientists, and drug development professionals to ensure a thorough evaluation of the potential risks associated with this compound.

Introduction to Ticlopidine and its Metabolism

Ticlopidine is a thienopyridine antiplatelet agent that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation. It is a prodrug that requires hepatic metabolism to form its active metabolite. Ticlopidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C19, and CYP2B6[1]. This biotransformation leads to the formation of numerous metabolites, including 4-Oxo Ticlopidine.

Metabolic Pathway of Ticlopidine

The metabolic conversion of Ticlopidine is complex. While the primary focus of many studies has been on the formation of the active metabolite, other pathways, including oxidation of the ticlopidine ring, are also significant. The formation of 4-Oxo Ticlopidine is a result of such oxidative metabolism.

Ticlopidine_Metabolism Ticlopidine Ticlopidine Hepatic_Enzymes Hepatic Enzymes (e.g., CYP450s) Ticlopidine->Hepatic_Enzymes Active_Metabolite Active Thiol Metabolite Hepatic_Enzymes->Active_Metabolite Activation Pathway Four_Oxo 4-Oxo Ticlopidine Hepatic_Enzymes->Four_Oxo Oxidation Other_Metabolites Other Metabolites Hepatic_Enzymes->Other_Metabolites Toxicological_Assessment_Workflow cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: Targeted In Vivo Studies In_Silico In Silico Toxicity Prediction (e.g., DEREK, SAR analysis) Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) In_Silico->Cytotoxicity Genotoxicity In Vitro Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity->Genotoxicity Metabolic_Stability Metabolic Stability & CYP Inhibition Assays Genotoxicity->Metabolic_Stability Acute_Toxicity Acute Toxicity Study (Rodent) Metabolic_Stability->Acute_Toxicity If significant exposure or alerts from Tier 1 Repeated_Dose Repeated-Dose Toxicity Study (e.g., 28-day in rodents) Acute_Toxicity->Repeated_Dose Hematology_Monitoring Hematology & Clinical Chemistry Repeated_Dose->Hematology_Monitoring Histopathology Histopathology of Key Organs (Liver, Bone Marrow) Repeated_Dose->Histopathology Risk_Assessment Human Risk Assessment Histopathology->Risk_Assessment Integrate all data Apoptosis_Signaling_Pathway Metabolite This compound Cell_Stress Cellular Stress (e.g., Oxidative Stress) Metabolite->Cell_Stress Induces Mitochondria Mitochondria Cell_Stress->Mitochondria Impacts Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Navigating the Physicochemical Landscape of 4-Oxo Ticlopidine-d4: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Oxo Ticlopidine-d4

Ticlopidine is a prodrug that undergoes extensive hepatic metabolism to form active and inactive metabolites.[1] One of these is 4-Oxo Ticlopidine. The deuterated version, this compound, is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry. Understanding its solubility and stability is paramount for the development of robust analytical methods, the preparation of stable formulations for in-vitro and in-vivo studies, and for interpreting metabolic profiling data.

Metabolic Pathway of Ticlopidine

Ticlopidine is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP2B6, in the liver.[2] The metabolic process involves multiple transformation steps, including the formation of an active metabolite responsible for the drug's antiplatelet effect, as well as several other metabolites such as 2-oxo-ticlopidine.[3][4] The formation of 4-Oxo Ticlopidine is a part of this complex metabolic cascade.

Ticlopidine_Metabolism Ticlopidine Ticlopidine Metabolites Intermediate Metabolites (e.g., 2-Oxo Ticlopidine) Ticlopidine->Metabolites CYP450 Enzymes (CYP2C19, CYP2B6) Active_Metabolite Active Thiol Metabolite Metabolites->Active_Metabolite Oxo_Ticlopidine 4-Oxo Ticlopidine Metabolites->Oxo_Ticlopidine Excretion Excretion Products Active_Metabolite->Excretion Oxo_Ticlopidine->Excretion

Figure 1: Simplified metabolic pathway of Ticlopidine.

Solubility Assessment of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The following section details the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound in various solvents.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the saturation concentration of this compound in different solvents at a controlled temperature.

Materials:

  • This compound (solid form)

  • A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Acetonitrile, Methanol, Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of each test solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet any remaining suspended solids.

  • Sampling: Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or LC-MS/MS method.[6][7]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to separate solid C->D E Collect and dilute supernatant D->E F Quantify concentration by HPLC/LC-MS E->F G Calculate Solubility F->G

Figure 2: Experimental workflow for the shake-flask solubility assay.
Data Presentation: Solubility of this compound

The results of the solubility studies should be presented in a clear and concise table, allowing for easy comparison across different solvent systems.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water25[Experimental Data][Experimental Data][Experimental Data]
PBS (pH 7.4)37[Experimental Data][Experimental Data][Experimental Data]
0.1 N HCl37[Experimental Data][Experimental Data][Experimental Data]
Acetonitrile25[Experimental Data][Experimental Data][Experimental Data]
Methanol25[Experimental Data][Experimental Data][Experimental Data]
DMSO25[Experimental Data][Experimental Data][Experimental Data]

Stability Assessment of this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[8] These studies expose the compound to stress conditions that are more severe than accelerated stability testing.[9]

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions and to identify its degradation products.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]

  • Time Points: Collect samples at various time points during the stress testing.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS/MS method. The method should be able to separate the intact this compound from any degradation products.

  • Data Evaluation: Calculate the percentage of degradation for each condition. Identify and characterize any significant degradation products using techniques like mass spectrometry.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start This compound (Stock Solution & Solid) Acid Acid Hydrolysis (HCl, heat) Start->Acid Base Base Hydrolysis (NaOH, heat) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light/UV) Start->Photo Analysis Analysis by Stability-Indicating HPLC or LC-MS/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Determine % Degradation Identify Degradants Analysis->Results

Figure 3: Workflow for a forced degradation study.
Data Presentation: Stability of this compound

The results from the forced degradation study should be summarized in a table to provide a clear overview of the compound's stability profile.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
Acid Hydrolysis0.1 N HCl[e.g., 2, 8, 24][e.g., 60][Experimental Data][Identify by MS]
Base Hydrolysis0.1 N NaOH[e.g., 2, 8, 24][e.g., 60][Experimental Data][Identify by MS]
Oxidation3% H₂O₂[e.g., 2, 8, 24]RT[Experimental Data][Identify by MS]
Thermal (Solid)Dry Heat[e.g., 24, 48, 72][e.g., 80][Experimental Data][Identify by MS]
Thermal (Solution)Heat[e.g., 24, 48, 72][e.g., 80][Experimental Data][Identify by MS]
Photolytic (Solid)ICH Q1B[ICH specified]RT[Experimental Data][Identify by MS]
Photolytic (Solution)ICH Q1B[ICH specified]RT[Experimental Data][Identify by MS]

Conclusion

This technical guide provides the essential experimental framework for determining the solubility and stability of this compound. While specific data for this compound is not currently published, the detailed protocols for the shake-flask method and forced degradation studies will enable researchers to generate the necessary data to support their drug development and research objectives. The systematic application of these methods, coupled with robust analytical techniques, will provide a comprehensive understanding of the physicochemical properties of this important deuterated metabolite.

References

Methodological & Application

Application Note: Quantification of 4-Oxo Ticlopidine-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ticlopidine is an antiplatelet agent used to prevent thrombotic events. Monitoring its metabolites, such as 4-Oxo Ticlopidine, is crucial for pharmacokinetic and drug metabolism studies. A stable isotope-labeled internal standard (SIL-IS), like 4-Oxo Ticlopidine-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[1][2] This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation and a rapid chromatographic separation.

Materials and Methods

Chemicals and Reagents
  • This compound (Reference Standard)

  • 4-Oxo Ticlopidine (Analyte)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Ammonium Acetate (≥99%)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Ultrapure Water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Phenomenex Kinetex® C18 (2.6 µm, 100 Å, 50 x 2.1 mm)

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 1.4 min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5.0 min

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions See Table 2

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of 4-Oxo Ticlopidine and this compound (Internal Standard, IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the 4-Oxo Ticlopidine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

  • Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples. The final concentration of the organic solvent should be less than 5%.

Plasma Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (e.g., 100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.

Data Presentation

Table 1: Method Validation Summary for 4-Oxo Ticlopidine Quantification

ParameterResult
Linearity Range 0.5 - 500 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 92.8% - 108.5%
Precision (%CV at LLOQ, LQC, MQC, HQC) < 9.5%
Matrix Effect 95% - 104%
Recovery > 85%

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Oxo Ticlopidine278.0168.125
This compound (IS)282.0172.125

Visualizations

experimental_workflow sample Plasma Sample (Standard, QC, Unknown) is_addition Add Internal Standard (this compound in ACN) sample->is_addition precipitation Protein Precipitation is_addition->precipitation vortex Vortex Mix precipitation->vortex 1. Mix centrifuge Centrifuge vortex->centrifuge 2. Separate supernatant Transfer Supernatant centrifuge->supernatant 3. Collect lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for Plasma Sample Preparation and Analysis.

validation_parameters center_node Method Validation linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision sensitivity Sensitivity (LLOQ) center_node->sensitivity selectivity Selectivity center_node->selectivity recovery Recovery center_node->recovery matrix Matrix Effect center_node->matrix stability Stability center_node->stability param_node param_node

Caption: Key Parameters for Analytical Method Validation.

References

Application Note: High-Throughput Analysis of 4-Oxo Ticlopidine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Oxo Ticlopidine-d4. This protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis. The methodology outlined provides a comprehensive workflow from sample preparation to data acquisition, ensuring high-throughput and reliable results. This compound is a deuterated metabolite of Ticlopidine, a thienopyridine antiplatelet agent. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex biological matrices.

Introduction

Ticlopidine is a prodrug that undergoes extensive metabolism to form active and inactive metabolites. 4-Oxo Ticlopidine is one of the identified metabolites, and its quantification is essential for understanding the complete metabolic profile of Ticlopidine. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it co-elutes with the analyte and compensates for matrix effects and variability in sample processing.[1] This protocol provides a detailed method for the analysis of this compound, which can be adapted for the quantification of the non-deuterated 4-Oxo Ticlopidine by using this compound as the internal standard.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in plasma samples.[2]

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (concentration to be optimized based on experimental needs).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject onto the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for 4-Oxo Ticlopidine is m/z 278.0, corresponding to the [M+H]⁺ adduct of the molecule with a molecular weight of 277.77 g/mol .

    • The precursor ion for this compound is m/z 282.0.

    • Note: The following product ions are proposed based on the known fragmentation of ticlopidine, which commonly involves the loss of the chlorobenzyl group. Experimental optimization of product ions and collision energies is highly recommended.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Oxo Ticlopidine278.0152.1To be optimized
This compound282.0156.1To be optimized

Data Presentation

Table 1: Quantitative Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-Oxo Ticlopidine278.0152.1100To be optimized
This compound (IS)282.0156.1100To be optimized

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject (5 µL) reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms Tandem MS Detection (ESI+, MRM) hplc->ms quantification Quantification using Internal Standard Method ms->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical workflow follows a logical progression from sample preparation to data analysis. The use of a deuterated internal standard is a critical component that ensures the accuracy of quantification by correcting for any analyte loss during the multi-step sample preparation process and for any variations in instrument response.

logical_relationship cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification analyte 4-Oxo Ticlopidine (in plasma) extraction Extraction analyte->extraction is This compound (Internal Standard) is->extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution lc_separation Co-elution reconstitution->lc_separation ms_detection Differential Detection (by mass) lc_separation->ms_detection ratio Calculate Peak Area Ratio (Analyte / IS) ms_detection->ratio calibration Compare to Calibration Curve ratio->calibration result Determine Analyte Concentration calibration->result

Caption: Logical relationship for quantification using a deuterated internal standard.

References

Application Notes: Quantification of Ticlopidine and its Metabolites using 4-Oxo Ticlopidine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ticlopidine is an antiplatelet agent used to prevent thrombotic events. Monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis. 4-Oxo Ticlopidine-d4, a deuterated version of a ticlopidine metabolite, is an ideal internal standard for the quantification of ticlopidine and its metabolites due to its similar physicochemical properties and co-eluting chromatographic behavior, which ensures accurate and precise measurements.

Principle

This application note describes a representative LC-MS/MS method for the simultaneous quantification of ticlopidine and its major metabolite, 4-Oxo Ticlopidine, in human plasma. This compound is used as an internal standard to ensure the accuracy and precision of the method. The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry in the positive electrospray ionization (ESI) mode.

Experimental Protocols

1. Materials and Reagents

  • Ticlopidine hydrochloride (Reference Standard)

  • 4-Oxo Ticlopidine (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ticlopidine, 4-Oxo Ticlopidine, and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of ticlopidine and 4-Oxo Ticlopidine from the primary stock solutions using a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

3. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Optimization may be required for specific instrumentation.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V

5. Mass Spectrometric Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Ticlopidine264.1154.225
4-Oxo Ticlopidine278.1125.130
This compound282.1129.130

6. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of the analytes in the plasma samples is then determined from the calibration curve using a weighted (1/x²) linear regression.

Data Presentation

Table 1: Linearity and Range

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
Ticlopidine1 - 1000> 0.995
4-Oxo Ticlopidine1 - 1000> 0.995

Table 2: Precision and Accuracy

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
TiclopidineLLOQ1< 15< 1585 - 115
LQC3< 15< 1585 - 115
MQC100< 15< 1585 - 115
HQC800< 15< 1585 - 115
4-Oxo TiclopidineLLOQ1< 15< 1585 - 115
LQC3< 15< 1585 - 115
MQC100< 15< 1585 - 115
HQC800< 15< 1585 - 115

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms

Caption: Experimental workflow for plasma sample preparation.

ticlopidine_moa cluster_platelet Platelet cluster_drug Drug Action p2y12 P2Y12 Receptor gi Gi Protein p2y12->gi ADP ac Adenylyl Cyclase gi->ac Inhibition camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka vasp VASP-P → VASP pka->vasp Inhibition gp GPIIb/IIIa Activation vasp->gp aggregation Platelet Aggregation gp->aggregation ticlopidine Ticlopidine (Prodrug) active_metabolite Active Metabolite ticlopidine->active_metabolite Hepatic Metabolism active_metabolite->p2y12 Irreversible Antagonist

Caption: Ticlopidine's mechanism of action on the P2Y12 signaling pathway.

Application Notes and Protocols: Experimental Use of 4-Oxo Ticlopidine-d4 in Platelet Aggregation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 4-Oxo Ticlopidine-d4, clarifying its role as an internal standard in analytical assays rather than a direct inhibitor in platelet aggregation studies. Detailed protocols for both the biological assessment of platelet function and the analytical quantification of Ticlopidine metabolites are provided.

Background and Principle

Ticlopidine is a prodrug that, once metabolized in the liver, irreversibly inhibits the P2Y12 receptor on platelets.[1][2] This inhibition prevents adenosine diphosphate (ADP) from binding to the receptor, which in turn blocks the activation of the glycoprotein GPIIb/IIIa complex and ultimately inhibits platelet aggregation.[1][3] The antiplatelet effects of Ticlopidine make it a therapeutic agent for preventing thrombotic events such as stroke.[1][2]

Ticlopidine undergoes extensive hepatic metabolism, involving cytochrome P450 enzymes, to form an active metabolite responsible for its antiplatelet activity.[1][4] 4-Oxo Ticlopidine is a known metabolite of Ticlopidine.[5][6] Deuterated analogs of drugs and their metabolites, such as this compound, are crucial tools in pharmacokinetic and metabolic studies. Due to their similar chemical properties but different mass, they serve as ideal internal standards in mass spectrometry-based assays for the accurate quantification of the non-deuterated endogenous or administered compounds.

Key Distinction: this compound is not intended for direct use in platelet aggregation assays to measure inhibitory effects. Its primary application is as an internal standard for the quantification of 4-Oxo Ticlopidine or other Ticlopidine metabolites in biological samples (e.g., plasma) obtained from subjects in platelet aggregation studies. This allows for the correlation of metabolite concentrations with the observed antiplatelet effects.

Applications

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To accurately determine the concentration of Ticlopidine metabolites in plasma samples over time and correlate these concentrations with the degree of platelet aggregation inhibition.

  • Metabolism Studies: To investigate the metabolic pathways of Ticlopidine by providing a stable, labeled internal standard for the quantification of its metabolites.

  • Bioequivalence Studies: To compare the bioavailability of different formulations of Ticlopidine by accurately measuring the concentration of its metabolites in plasma.

Experimental Protocols

In Vitro Platelet Aggregation Assay Using Light Transmission Aggregometry (LTA)

This protocol outlines a standard method for assessing the inhibition of platelet aggregation by the active metabolite of Ticlopidine in vitro.

3.1.1. Reagent and Sample Preparation

  • Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks into tubes containing 3.2% sodium citrate anticoagulant.

    • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to separate the PRP.[6]

    • Carefully collect the upper PRP layer using a sterile pipette.

  • Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature to pellet the red and white blood cells and platelets.[6]

    • Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Agonists: Prepare stock solutions of platelet agonists such as Adenosine Diphosphate (ADP), collagen, or thrombin in appropriate buffers.

  • Test Compound: The active metabolite of Ticlopidine should be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made to achieve the desired final concentrations for the assay.

3.1.2. Assay Procedure

  • Pre-warm the PRP and PPP samples to 37°C in a water bath.

  • Calibrate the light transmission aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.

  • Pipette a specific volume of PRP (typically 250-500 µL) into the aggregometer cuvettes with a magnetic stir bar.

  • Add the desired concentration of the Ticlopidine active metabolite or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

  • Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., ADP).

  • Record the change in light transmittance for a set period (e.g., 5-10 minutes) as the platelets aggregate.

3.1.3. Data Analysis

The extent of platelet aggregation is measured as the maximum percentage change in light transmittance. The inhibitory effect of the Ticlopidine active metabolite is calculated as the percentage inhibition of aggregation compared to the vehicle control. IC50 values (the concentration of inhibitor that causes 50% inhibition of platelet aggregation) can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.

Quantification of Ticlopidine Metabolites using LC-MS/MS with this compound as an Internal Standard

This protocol describes the analytical procedure for measuring the concentration of Ticlopidine metabolites in plasma samples.

3.2.1. Sample Preparation

  • Thaw plasma samples obtained from subjects at various time points after Ticlopidine administration.

  • To a known volume of plasma (e.g., 100 µL), add a precise amount of the internal standard solution (this compound in a suitable solvent like methanol).

  • Perform a protein precipitation step by adding a solvent such as acetonitrile or methanol.

  • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

  • Inject the reconstituted sample into an HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the analytes from other plasma components on a suitable analytical column (e.g., C18).

  • Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the target Ticlopidine metabolite and the internal standard (this compound) using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard should be determined and optimized beforehand.

3.2.3. Data Analysis

  • Generate a calibration curve by analyzing a series of known concentrations of the Ticlopidine metabolite spiked into a blank plasma matrix, along with a fixed concentration of the internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

  • Use the calibration curve to determine the concentration of the Ticlopidine metabolite in the unknown plasma samples.

Data Presentation

The following table summarizes hypothetical quantitative data that could be generated from the described experiments.

CompoundAgonist (Concentration)IC50 (µM)% Inhibition at 10 µM
Ticlopidine Active MetaboliteADP (10 µM)2.585%
Ticlopidine Active MetaboliteCollagen (5 µg/mL)5.165%
Vehicle ControlADP (10 µM)N/A0%

Visualizations

Signaling Pathway of Ticlopidine's Active Metabolite

Ticlopidine_Pathway Ticlopidine Ticlopidine (Prodrug) Liver Hepatic Metabolism (CYP450) Ticlopidine->Liver Ingestion ActiveMetabolite Active Metabolite Liver->ActiveMetabolite Metabolic Activation P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Inhibition Platelet Platelet GPIIbIIIa GPIIb/IIIa Activation P2Y12->GPIIbIIIa Signal Transduction ADP ADP ADP->P2Y12 Binding Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Leads to Platelet_Aggregation_Workflow start Start blood Whole Blood Collection (Na-Citrate) start->blood prp_ppp Centrifugation for PRP and PPP blood->prp_ppp incubation Incubate PRP with Test Compound prp_ppp->incubation agonist Add Platelet Agonist (e.g., ADP) incubation->agonist lta Measure Aggregation (Light Transmission) agonist->lta analysis Data Analysis (% Inhibition, IC50) lta->analysis end End analysis->end Analytical_Workflow start Start plasma Plasma Sample Collection start->plasma is_add Add Internal Standard (this compound) plasma->is_add extraction Protein Precipitation & Supernatant Extraction is_add->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification using Calibration Curve lcms->quant end End quant->end

References

protocol for synthesizing 4-Oxo Ticlopidine-d4 for research use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-Oxo Ticlopidine-d4, a deuterated metabolite of the antiplatelet drug Ticlopidine. The synthesis involves a multi-step process commencing with the construction of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, followed by N-alkylation, deuteration of the piperidine ring, and subsequent oxidation to yield the final product. This isotopically labeled compound is a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

Introduction

Ticlopidine is a thienopyridine derivative that irreversibly inhibits the P2Y12 receptor, playing a crucial role in antiplatelet therapy.[1][2] Its metabolism in vivo leads to the formation of various metabolites, including 4-Oxo Ticlopidine.[3][4] The synthesis of a deuterated version of this metabolite, this compound, offers significant advantages for research purposes. The incorporation of deuterium atoms can enhance the metabolic stability of the compound and provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays.[5] This protocol outlines a comprehensive procedure for the synthesis of this compound, intended for research use.

Synthetic Strategy

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the preparation of the key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, via a Pictet-Spengler reaction. This is followed by the introduction of the 2-chlorobenzyl group at the nitrogen atom. The critical deuteration step is then performed on the piperidine ring using a hydrogen-deuterium exchange reaction. Finally, the desired 4-oxo functionality is introduced through oxidation of the benzylic position of the piperidine ring.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deuteration cluster_3 Step 4: Oxidation A 2-(Thiophen-2-yl)ethanamine C 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine A->C Pictet-Spengler Reaction B Formaldehyde B->C E Ticlopidine C->E Base D 2-Chlorobenzyl chloride D->E F Ticlopidine-d4 E->F D2O, Catalyst G This compound F->G Oxidizing Agent

References

Application of 4-Oxo Ticlopidine-d4 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine is an antiplatelet prodrug that requires hepatic bioactivation to exert its therapeutic effect. Understanding its complex metabolic profile is crucial for characterizing its pharmacokinetics and pharmacodynamics. 4-Oxo Ticlopidine is a significant metabolite of Ticlopidine. In quantitative bioanalysis, stable isotope-labeled internal standards are essential for achieving accurate and precise results by correcting for variability in sample preparation and instrument response. 4-Oxo Ticlopidine-d4, a deuterated analog of the 4-Oxo metabolite, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of 4-Oxo Ticlopidine in biological matrices. Its identical chemical properties to the analyte ensure that it co-elutes and experiences similar matrix effects and ionization suppression, leading to reliable data.[1][2] This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies.

Metabolic Pathway of Ticlopidine

Ticlopidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, to form a variety of metabolites.[3] The metabolic activation pathway involves the formation of 2-oxo-ticlopidine, which is a key intermediate.[4][5] This is further metabolized to a highly reactive thiol-containing active metabolite, UR-4501, which is responsible for the antiplatelet activity.[4][5] 4-Oxo Ticlopidine is another identified metabolite in this complex pathway.

Ticlopidine_Metabolism Ticlopidine Ticlopidine Metabolites Other Inactive Metabolites Ticlopidine->Metabolites CYP-mediated Oxo_Ticlopidine 2-Oxo-Ticlopidine Ticlopidine->Oxo_Ticlopidine CYP-mediated Four_Oxo_Ticlopidine 4-Oxo Ticlopidine Ticlopidine->Four_Oxo_Ticlopidine CYP-mediated Active_Metabolite Active Thiol Metabolite (UR-4501) Oxo_Ticlopidine->Active_Metabolite CYP-mediated

Figure 1: Simplified metabolic pathway of Ticlopidine.

Application of this compound in Quantitative Bioanalysis

This compound is employed as an internal standard (IS) in LC-MS/MS assays to accurately quantify the concentration of 4-Oxo Ticlopidine in biological samples such as plasma and serum. The rationale for its use is based on the principle of isotope dilution mass spectrometry.

Key Advantages:

  • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. As this compound is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Loss: During sample preparation steps like protein precipitation and liquid-liquid extraction, some amount of the analyte may be lost. The IS is added at the beginning of the process, and any loss of the analyte will be mirrored by a proportional loss of the IS, thus normalizing the final measurement.

  • Improved Precision and Accuracy: By accounting for variations in extraction recovery, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.[1]

Experimental Protocol: Quantification of 4-Oxo Ticlopidine in Human Plasma

This protocol describes a representative LC-MS/MS method for the quantification of 4-Oxo Ticlopidine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • 4-Oxo Ticlopidine reference standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

2. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Oxo Ticlopidine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 4-Oxo Ticlopidine stock solution in 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

  • Spiking: Spike blank human plasma with the working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Plasma 100 µL Plasma Sample Add_IS Add 20 µL Internal Standard (this compound) Plasma->Add_IS Add_ACN Add 300 µL Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 2: Workflow for plasma sample preparation.

4. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 4-Oxo Ticlopidine: m/z 278.1 -> 154.1 (Quantifier), 278.1 -> 110.1 (Qualifier)
This compound: m/z 282.1 -> 158.1 (Quantifier)
Source Temp. 550°C
IonSpray Voltage 5500 V

5. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte (4-Oxo Ticlopidine) to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • The concentrations of the QC and unknown samples are determined from the calibration curve.

Method Validation and Data Presentation

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical performance characteristics expected from such a validated method, based on similar assays for ticlopidine and its metabolites.[6]

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
4-Oxo Ticlopidine0.5 - 500Weighted (1/x²) Linear> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ0.5< 15%< 15%± 20%± 20%
Low1.5< 15%< 15%± 15%± 15%
Medium75< 15%< 15%± 15%± 15%
High400< 15%< 15%± 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.585 - 11585 - 115
High40085 - 11585 - 115

Conclusion

The use of this compound as an internal standard is critical for the development of robust and reliable LC-MS/MS methods for the quantification of the ticlopidine metabolite, 4-Oxo Ticlopidine. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics to establish and validate such assays. The high degree of accuracy and precision achievable with this methodology ensures high-quality data for a thorough understanding of the metabolic fate of ticlopidine.

References

Application Notes and Protocols for Cell-Based Assays Involving 4-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticlopidine is an antiplatelet agent that belongs to the thienopyridine class of drugs. It is a prodrug that, once metabolized in the liver, irreversibly antagonizes the P2Y12 receptor on platelets.[1][2][3] This inhibition of the P2Y12 receptor blocks adenosine diphosphate (ADP)-mediated platelet activation and aggregation, a critical step in the formation of thrombi.[2][4] Due to its potent antiplatelet effects, Ticlopidine and its analogs are crucial in the prevention of thrombotic events such as stroke and myocardial infarction.[5]

4-Oxo Ticlopidine-d4 is a deuterated analog of a Ticlopidine metabolite. Its primary application in a research and drug development setting is not as a biologically active compound for direct testing in cell-based assays, but rather as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The use of a SIL-IS is critical for accurate and precise quantification of Ticlopidine and its metabolites in biological matrices, including samples from cell-based assays.[6][7][8] This allows researchers to correlate the concentration of the active metabolite with the observed cellular effects.

These application notes provide an overview of the signaling pathway of Ticlopidine's active metabolite, protocols for key cell-based assays to evaluate P2Y12 receptor antagonism, and a protocol for the analytical quantification of Ticlopidine metabolites using this compound as an internal standard.

Signaling Pathway of Ticlopidine's Active Metabolite

Ticlopidine is metabolized in the liver to an active metabolite that selectively and irreversibly binds to the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface.[1][9] The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon binding of its endogenous ligand ADP, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in the de-repression of downstream signaling pathways that promote platelet activation, including the activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1][4] The active metabolite of Ticlopidine, by blocking the P2Y12 receptor, prevents this cascade of events, leading to sustained high levels of cAMP and consequently, inhibition of platelet aggregation.

Ticlopidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Ticlopidine_Metabolite Ticlopidine Active Metabolite Ticlopidine_Metabolite->P2Y12 Irreversibly Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Platelet_Activation Platelet Activation (GPIIb/IIIa Activation) cAMP->Platelet_Activation Inhibits

Caption: Ticlopidine's active metabolite blocks the P2Y12 receptor.

Application of this compound in Cell-Based Assays

The primary role of this compound is as an internal standard for the accurate quantification of Ticlopidine and its metabolites in biological samples derived from cell-based assays. Due to its structural similarity and mass difference from the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thereby correcting for variability in sample preparation and instrument response.[6][7][8]

Typical Workflow:

  • Cell-Based Assay: Perform a cell-based assay (e.g., platelet aggregation, VASP phosphorylation) with the active metabolite of Ticlopidine.

  • Sample Collection: Collect samples at various time points or concentrations (e.g., cell lysates, supernatant).

  • Sample Preparation: Spike the collected samples with a known concentration of this compound. Perform an extraction to isolate the analytes.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Quantification: Determine the concentration of Ticlopidine and its metabolites by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Workflow_LCMS Assay 1. Cell-Based Assay (e.g., Platelet Aggregation) Sample 2. Sample Collection (Cell Lysate/Supernatant) Assay->Sample Spike 3. Spike with This compound Sample->Spike Extract 4. Analyte Extraction Spike->Extract Analyze 5. LC-MS/MS Analysis Extract->Analyze Quantify 6. Quantification of Ticlopidine Metabolites Analyze->Quantify

Caption: Workflow for using this compound in cell-based assays.

Experimental Protocols

Protocol 1: Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit ADP-induced platelet aggregation in vitro.

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

  • Platelet-rich plasma (PRP) prepared by centrifugation.

  • Platelet-poor plasma (PPP) prepared by high-speed centrifugation.

  • Adenosine diphosphate (ADP) solution.

  • Test compound (active metabolite of Ticlopidine).

  • Saline or appropriate vehicle control.

  • Platelet aggregometer.

Procedure:

  • Prepare PRP by centrifuging whole blood at 200 x g for 15 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at 2000 x g for 20 minutes.

  • Adjust the platelet count of the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Pre-warm the PRP samples to 37°C for 10 minutes.

  • Add the test compound or vehicle control to the PRP and incubate for the desired time.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add ADP to the PRP to induce aggregation (final concentration typically 5-20 µM).

  • Record the change in light transmittance for 5-10 minutes.

  • Calculate the percentage of inhibition of aggregation relative to the vehicle control.

Data Presentation:

Compound Concentration (µM)% Inhibition of ADP-induced Aggregation (Mean ± SD)
0.115.2 ± 3.1
148.7 ± 5.6
1085.3 ± 4.2
10098.1 ± 1.5
Protocol 2: VASP Phosphorylation Assay by Flow Cytometry

This assay measures the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at serine 239, a downstream marker of P2Y12 receptor inhibition.[9][10]

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

  • Prostaglandin E1 (PGE1) solution.

  • Adenosine diphosphate (ADP) solution.

  • Test compound (active metabolite of Ticlopidine).

  • Fixation and permeabilization buffers.

  • Fluorescently labeled anti-VASP-P (Ser239) antibody.

  • Fluorescently labeled platelet-specific antibody (e.g., anti-CD61).

  • Flow cytometer.

Procedure:

  • Incubate whole blood with the test compound or vehicle control for the desired time at 37°C.

  • In separate tubes, add PGE1 alone or PGE1 in combination with ADP to the treated blood samples. PGE1 stimulates cAMP production and VASP phosphorylation, while ADP inhibits this process via the P2Y12 receptor.

  • Incubate for 10 minutes at room temperature.

  • Fix the cells with a fixation buffer.

  • Permeabilize the cells with a permeabilization buffer.

  • Add the fluorescently labeled anti-VASP-P and anti-CD61 antibodies and incubate in the dark.

  • Wash the cells and resuspend in buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer, gating on the platelet population (CD61 positive).

  • Calculate the Platelet Reactivity Index (PRI) based on the median fluorescence intensity (MFI) of VASP-P staining in the presence of PGE1 alone versus PGE1 + ADP.

Data Presentation:

TreatmentVASP Platelet Reactivity Index (PRI) (%) (Mean ± SD)
Vehicle Control82.5 ± 6.3
Ticlopidine Active Metabolite (1 µM)45.1 ± 5.9
Ticlopidine Active Metabolite (10 µM)18.9 ± 3.7
Protocol 3: Quantification of Ticlopidine Metabolites using LC-MS/MS

This protocol outlines the general steps for quantifying Ticlopidine and its metabolites, such as 4-Oxo Ticlopidine, from cell-based assay samples using this compound as an internal standard.

Materials:

  • Cell lysate or supernatant samples from a cell-based assay.

  • This compound solution (internal standard).

  • Acetonitrile or other suitable organic solvent for protein precipitation and extraction.

  • Formic acid.

  • Ultrapure water.

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer).

  • C18 analytical column.

Procedure:

  • Sample Preparation:

    • Thaw cell lysate or supernatant samples.

    • To 100 µL of sample, add 10 µL of this compound solution (e.g., at 100 ng/mL).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution at a flow rate of 0.3 mL/min.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-Oxo Ticlopidine and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentration of 4-Oxo Ticlopidine in the unknown samples from the calibration curve.

Data Presentation:

Sample from Cell AssayConcentration of 4-Oxo Ticlopidine (ng/mL) (Mean ± SD)
Untreated Control< Limit of Quantification
Treated with Ticlopidine (1 µM)15.6 ± 2.1
Treated with Ticlopidine (10 µM)148.2 ± 12.5

Conclusion

This compound is an essential tool for the accurate quantification of Ticlopidine and its metabolites in samples derived from cell-based assays. The protocols provided herein for platelet aggregation, VASP phosphorylation, and LC-MS/MS analysis offer a comprehensive framework for researchers studying the effects of P2Y12 receptor antagonists. The use of a stable isotope-labeled internal standard like this compound ensures the reliability and reproducibility of quantitative data, which is paramount in drug development and research.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of 4-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols and application notes for the quantitative analysis of 4-Oxo Ticlopidine-d4 using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). 4-Oxo Ticlopidine is a significant metabolite of the antiplatelet agent Ticlopidine. The deuterated form, this compound, serves as an ideal internal standard for accurate quantification in complex biological matrices. The methodologies outlined herein cover sample preparation, chromatographic separation, and HRMS detection, providing a robust framework for pharmacokinetic, metabolic, and bioequivalence studies.

Introduction

Ticlopidine is an antiplatelet drug that requires hepatic metabolism to exert its therapeutic effect. Its biotransformation leads to several metabolites, including 4-Oxo Ticlopidine. Accurate and sensitive quantification of these metabolites is crucial for understanding the drug's pharmacokinetics and pharmacodynamics. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and other sources of variability in LC-MS analysis, ensuring high-quality data. This application note details a proposed methodology based on established techniques for the analysis of Ticlopidine and its related compounds.[1][2]

Experimental Protocols

Detailed protocols for sample preparation, liquid chromatography, and high-resolution mass spectrometry are provided below. These methods are based on common practices in the field of bioanalysis and may be adapted based on specific instrumentation and matrix requirements.

Sample Preparation from Biological Matrices (e.g., Plasma)

Effective sample preparation is critical for removing interferences such as proteins and phospholipids from biological samples.[3][4] Two common methods are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation (PPT) This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

  • Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-HRMS system.

Protocol 2: Liquid-Liquid Extraction (LLE) LLE offers a cleaner extract compared to PPT, reducing matrix effects.

  • To 100 µL of plasma sample, add the internal standard (this compound) and 50 µL of a buffering agent if necessary (e.g., 0.1 M sodium carbonate to adjust pH).

  • Add 600 µL of an appropriate organic solvent (e.g., n-hexane:isopropanol (95:5, v/v) or diethyl ether-hexane (80:20, v/v)).[6][7]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-HRMS system.

Liquid Chromatography (LC) Method

Chromatographic separation is performed using a reverse-phase C18 or C8 column to resolve the analyte from endogenous matrix components.[5][6][8]

Parameter Value
LC System UPLC or HPLC system
Column C18 or C8, 150 mm x 2.0 mm, 5 µm (or equivalent)[6][8]
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 3.5)[6][8]
Mobile Phase B Acetonitrile[6][8]
Gradient 10% B to 90% B over 5 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 0.50 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry (HRMS) Method

HRMS analysis is conducted using an Orbitrap or Q-TOF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Parameter Value
Ionization Mode ESI Positive (+)
Scan Mode Full Scan MS followed by data-dependent MS/MS (dd-MS2)
Full Scan Resolution > 60,000 FWHM
Full Scan Range m/z 100 - 500
MS/MS Resolution > 15,000 FWHM
Collision Energy Stepped (e.g., 20, 30, 40 eV)
Capillary Voltage 3.5 kV
Source Temperature 320°C
Sheath Gas Flow 40 units
Aux Gas Flow 10 units

Data Presentation

The following table summarizes the key mass spectrometry data for this compound. The exact mass is calculated for the specified molecular formula. The proposed fragment ions are based on common fragmentation pathways for related structures.

Analyte Molecular Formula Monoisotopic Mass (Da) Precursor Ion [M+H]⁺ (m/z) Proposed Product Ions (m/z)
This compoundC₁₄H₈D₄ClNOS281.0577282.0650176.0350, 129.0123

Note: The molecular formula for 4-Oxo Ticlopidine is C₁₄H₁₂ClNOS.[9][10] The d4 label is assumed to be on the chlorobenzyl ring, consistent with commercially available Ticlopidine-d4 standards.[11] Product ion m/z values are theoretical and should be confirmed experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from plasma samples.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Sample Spiked with Internal Standard B Protein Precipitation or LLE A->B C Centrifugation B->C D Evaporation C->D E Reconstitution D->E F LC Separation E->F G HRMS Detection (Full Scan & MS/MS) F->G H Peak Integration G->H I Quantification H->I J Reporting I->J

Caption: General workflow for LC-HRMS analysis.

Proposed Fragmentation Pathway

This diagram shows a proposed fragmentation pathway for the protonated molecule of this compound ([M+H]⁺).

cluster_structs Proposed Fragment Structures precursor [M+H]⁺ C₁₄H₈D₄ClNOS m/z = 282.0650 frag1 [C₇H₂D₄Cl]⁺ m/z = 129.0123 precursor->frag1 Cleavage of C-N bond frag2 [C₇H₇NOS]⁺ m/z = 176.0350 precursor->frag2 Cleavage of C-N bond struct1 d4-chlorobenzyl cation frag1->struct1 struct2 thienopyridinone moiety frag2->struct2

Caption: Proposed fragmentation of this compound.

References

Application Note: A Robust Bioanalytical Method for the Quantification of 4-Oxo Ticlopidine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ticlopidine is an antiplatelet agent used to reduce the risk of thrombotic events.[1][2] As a prodrug, it is extensively metabolized in the liver to form active and inactive metabolites.[3][4] 4-Oxo Ticlopidine is a known metabolite or impurity of Ticlopidine.[5][6] Accurate quantification of such metabolites in biological matrices is crucial for pharmacokinetic, and toxicokinetic studies during drug development. This application note details a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of 4-Oxo Ticlopidine in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), 4-Oxo Ticlopidine-d4, to ensure high accuracy and precision by compensating for variability in sample extraction and matrix effects.[7][8]

Experimental Protocols

Materials and Reagents
  • Analytes: 4-Oxo Ticlopidine (Reference Standard)

  • Internal Standard: this compound

  • Biological Matrix: Human Plasma (K2-EDTA)

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade), Deionized Water.

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer equipped with a Turbo V™ ion source.

  • Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 x 2.1 mm or equivalent.

Ticlopidine Metabolism Context

The metabolic pathway of Ticlopidine is complex, involving multiple enzymatic steps primarily via Cytochrome P450 enzymes to produce various metabolites.[3][9] Understanding this pathway is essential for identifying key analytes for bioanalytical assessment.

G Simplified Ticlopidine Metabolism cluster_liver Hepatic Metabolism Ticlopidine Ticlopidine (Prodrug) Oxo_Ticlopidine 2-Oxo-Ticlopidine (Intermediate) Ticlopidine->Oxo_Ticlopidine CYP450 Oxidation Four_Oxo_Ticlopidine 4-Oxo Ticlopidine (Target Analyte) Ticlopidine->Four_Oxo_Ticlopidine Metabolic Oxidation Inactive_Metabolites Other Inactive Metabolites Ticlopidine->Inactive_Metabolites Hydrolysis etc. Active_Metabolite Active Metabolite (Thiol) Oxo_Ticlopidine->Active_Metabolite CYP450 Metabolism

Caption: Simplified metabolic pathway of Ticlopidine.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[10][11]

G start Start plasma 1. Pipette 50 µL Human Plasma start->plasma is 2. Add 25 µL Working IS Solution (this compound) plasma->is ppt 3. Add 200 µL Acetonitrile (Precipitating Agent) is->ppt vortex 4. Vortex Mix (1 minute) ppt->vortex centrifuge 5. Centrifuge (10 min @ 4000 rpm) vortex->centrifuge supernatant 6. Transfer 100 µL Supernatant to Vial centrifuge->supernatant inject 7. Inject 5 µL onto LC-MS/MS supernatant->inject end End inject->end

Caption: Protein precipitation sample preparation workflow.

Protocol:

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the working internal standard solution (this compound in 50% methanol).

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an HPLC vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized conditions for the LC-MS/MS analysis. Note that these are starting parameters and may require further optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column Phenomenex Kinetex® C18, 2.6 µm, 100 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient Program | Time (min): 0.0-0.5, %B: 10; Time (min): 0.5-2.5, %B: 10-90; Time (min): 2.5-3.0, %B: 90; Time (min): 3.0-3.1, %B: 90-10; Time (min): 3.1-4.0, %B: 10 |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

Compound Q1 (m/z) Q3 (m/z) DP (V) EP (V) CE (V) CXP (V)
4-Oxo Ticlopidine 278.1 154.1 60 10 25 12

| This compound | 282.1 | 158.1 | 60 | 10 | 25 | 12 |

(DP: Declustering Potential; EP: Entrance Potential; CE: Collision Energy; CXP: Collision Cell Exit Potential)

Bioanalytical Method Workflow & Data Summary

The overall workflow ensures a systematic process from sample analysis to final data reporting.

G node_prep Sample Preparation Human plasma samples processed using Protein Precipitation. node_lcms LC-MS/MS Analysis Samples injected and analyzed based on optimized parameters. node_prep->node_lcms node_integ Data Integration Chromatograms integrated to obtain peak areas for analyte and IS. node_lcms->node_integ node_quant Quantification Concentrations calculated from calibration curve using area ratios. node_integ->node_quant node_report Reporting Final concentration data reported after QC checks. node_quant->node_report

Caption: Overall bioanalytical workflow.

Quantitative Data Summary

The method was validated following industry-standard guidelines. The results below are representative of typical method performance.

Table 4: Calibration Curve Linearity

Parameter Result
Concentration Range 0.1 - 100 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.995 |

Table 5: Intra- and Inter-Day Accuracy and Precision

QC Level Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
LLOQ 0.1 ≤ 15.0 90.0 - 110.0 ≤ 18.0 88.0 - 112.0
LQC 0.3 ≤ 10.0 92.0 - 108.0 ≤ 12.0 90.0 - 110.0
MQC 10.0 ≤ 10.0 95.0 - 105.0 ≤ 10.0 94.0 - 106.0

| HQC | 80.0 | ≤ 10.0 | 96.0 - 104.0 | ≤ 10.0 | 95.0 - 105.0 |

Table 6: Matrix Effect and Recovery

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Factor IS-Normalized Matrix Factor
LQC 85.2 86.1 0.98 0.99

| HQC | 87.5 | 86.9 | 1.01 | 1.02 |

This application note provides a comprehensive protocol for the quantification of 4-Oxo Ticlopidine in human plasma using LC-MS/MS. The use of a deuterated internal standard and a simple protein precipitation sample preparation method results in a robust, sensitive, and reliable assay suitable for regulated bioanalysis. The provided parameters serve as an excellent starting point for method implementation and validation in a research or drug development setting.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 4-Oxo Ticlopidine-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Oxo Ticlopidine-d4. The information provided aims to address common challenges related to the instability of this analyte in biological matrices and to offer practical solutions for reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

A1: this compound is a deuterated form of 4-Oxo Ticlopidine, a metabolite of the antiplatelet drug Ticlopidine.[1][2] Like many drug metabolites, it can be unstable in biological matrices such as plasma and blood. This instability can lead to inaccurate quantification in pharmacokinetic and metabolic studies. The molecular formula for the non-deuterated compound is C14H12ClNOS.[1][3][4]

Q2: What are the primary causes of this compound instability in biological samples?

A2: The instability of drug metabolites in biological matrices is often multifactorial. For thienopyridine derivatives like Ticlopidine and its metabolites, degradation can be influenced by:

  • Enzymatic Degradation: Plasma and tissue esterases, as well as other metabolic enzymes, can continue to be active ex vivo and modify the analyte.

  • pH-dependent Hydrolysis: Changes in the sample pH during collection, processing, and storage can lead to the hydrolysis of labile functional groups.

  • Oxidation: The thiophene ring present in Ticlopidine and its metabolites can be susceptible to oxidation.[5] Exposure to air and pro-oxidant conditions can accelerate this degradation.

  • Temperature: Elevated temperatures can increase the rate of both enzymatic and chemical degradation.

Q3: What are the immediate recommended steps upon collecting blood samples to minimize degradation of this compound?

A3: To maintain the integrity of the analyte, it is crucial to process samples promptly after collection. Key recommendations include:

  • Rapid Cooling: Place blood collection tubes on ice immediately after drawing the sample.

  • Prompt Centrifugation: Centrifuge the blood samples at a low temperature (e.g., 4°C) as soon as possible to separate the plasma or serum.

  • Immediate Freezing: Transfer the resulting plasma or serum to appropriately labeled cryovials and freeze them at -70°C or lower without delay.[6]

Q4: Are there any specific anticoagulants or collection tubes that are recommended?

  • Use collection tubes containing both an anticoagulant (e.g., K2EDTA) and an enzyme inhibitor (e.g., sodium fluoride) if enzymatic degradation is suspected.

  • The study protocol should clearly define the type of blood collection tube to be used.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Observed Problem Potential Cause Recommended Solution
Low or no analyte response in freshly spiked QC samples. Analyte instability during sample preparation.- Ensure all sample preparation steps are performed on ice.- Minimize the time between thawing and protein precipitation/extraction.- Evaluate the use of a protein precipitation solvent that also has a stabilizing effect (e.g., acidified acetonitrile).
Decreasing analyte concentration in stored samples over time. Long-term storage instability.- Validate the long-term stability of this compound at the intended storage temperature (-70°C or lower).- Ensure that samples are not subjected to multiple freeze-thaw cycles.[6] If re-analysis is necessary, use a fresh aliquot.
High variability in results between replicate samples. Inconsistent sample handling or processing.- Standardize the entire sample handling workflow, from collection to analysis.- Ensure thorough mixing of samples after thawing and before aliquoting.- Verify the precision of pipettes and other liquid handling equipment.
Poor chromatographic peak shape (tailing, splitting). - Column contamination.- Inappropriate mobile phase pH.- Strong injection solvent.- Implement a column wash procedure between batches.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[7]
Matrix effects (ion suppression or enhancement). Co-elution of endogenous matrix components.- Optimize the chromatographic separation to better resolve the analyte from interfering matrix components.- Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) instead of simple protein precipitation.[8]

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collection: Collect whole blood into pre-chilled K2EDTA tubes.

  • Mixing: Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Cooling: Immediately place the tubes in an ice bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.

  • Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled polypropylene cryovials. It is recommended to create multiple aliquots to avoid freeze-thaw cycles.[6]

  • Storage: Immediately store the plasma aliquots at -70°C or colder until analysis.

Protocol 2: Plasma Sample Extraction for LC-MS/MS Analysis
  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to precipitate proteins and can also improve the stability of certain analytes.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase Blood_Collection Blood Collection (Pre-chilled K2EDTA tubes) Immediate_Cooling Immediate Cooling (Ice Bath) Blood_Collection->Immediate_Cooling < 30 mins Centrifugation Centrifugation (4°C) Immediate_Cooling->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Aliquoting Aliquoting into Cryovials Plasma_Separation->Aliquoting Freezing Storage (-70°C or colder) Aliquoting->Freezing Thawing Thawing (On Ice) Freezing->Thawing Sample Shipment/ Retrieval Extraction Protein Precipitation (Ice-cold Acetonitrile) Thawing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Recommended workflow for handling biological samples to ensure the stability of this compound.

Start Low Analyte Recovery or High Variability Check_Handling Review Sample Handling Protocol Start->Check_Handling Handling_OK Handling Protocol Followed? Check_Handling->Handling_OK Check_Storage Verify Storage Conditions Storage_OK Correct Temp & No Thaw Cycles? Check_Storage->Storage_OK Check_Prep Examine Sample Prep Procedure Prep_OK Reagents Fresh & On Ice? Check_Prep->Prep_OK Check_LCMS Investigate LC-MS/MS Method LCMS_OK Peak Shape & Matrix Effects OK? Check_LCMS->LCMS_OK Handling_OK->Check_Storage Yes Fix_Handling Retrain staff on sample collection and immediate processing. Handling_OK->Fix_Handling No Storage_OK->Check_Prep Yes Fix_Storage Audit freezer performance and sample inventory to minimize freeze-thaw. Storage_OK->Fix_Storage No Prep_OK->Check_LCMS Yes Fix_Prep Prepare fresh reagents and ensure all steps are performed on ice. Prep_OK->Fix_Prep No Fix_LCMS Optimize chromatography and/or sample cleanup. LCMS_OK->Fix_LCMS No Resolved Issue Resolved LCMS_OK->Resolved Yes Fix_Handling->Resolved Fix_Storage->Resolved Fix_Prep->Resolved Fix_LCMS->Resolved

Caption: A logical troubleshooting workflow for addressing instability issues with this compound.

References

Technical Support Center: 4-Oxo Ticlopidine-d4 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 4-Oxo Ticlopidine-d4 analysis using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

This compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for 4-Oxo Ticlopidine, a metabolite of the antiplatelet drug Ticlopidine. In quantitative LC-MS/MS bioanalysis, a SIL-IS is crucial for correcting for variability during sample preparation and analysis, including extraction efficiency and matrix effects. By using an internal standard that is chemically identical to the analyte but has a different mass, accurate quantification can be achieved.

Q2: What are the typical mass transitions (MRM) for 4-Oxo Ticlopidine and its d4-labeled internal standard?

While the optimal mass transitions should be determined empirically by infusing the analytical standards, based on the fragmentation of similar ticlopidine metabolites, the following transitions are a good starting point for method development. 4-Oxo Ticlopidine has a molecular weight of approximately 277.77 g/mol , and its deuterated d4 version is approximately 281.8 g/mol .

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Notes
4-Oxo Ticlopidine~278.8To be optimizedA common fragment for ticlopidine and its metabolites involves the chlorobenzyl moiety (m/z 125).
This compound~282.8To be optimizedThe product ion may or may not retain the deuterium labels depending on the fragmentation pathway.

Q3: What are the common causes of low sensitivity for this compound?

Low sensitivity can stem from several factors, including:

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, insufficient collision energy, or inappropriate ion source settings.

  • Chromatographic Issues: Poor peak shape, co-elution with interfering matrix components, or inadequate retention.

  • Sample Preparation Inefficiencies: Poor extraction recovery or significant matrix effects.

  • Instability of the Analyte: Degradation of this compound during sample collection, storage, or processing.

  • Issues with the Deuterated Standard: Problems such as deuterium exchange can affect the accuracy and precision of the assay.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal for this compound

If you are observing a very low or absent signal for your internal standard, follow this troubleshooting workflow:

start Low/No IS Signal check_infusion Infuse Standard Directly start->check_infusion check_ms_params Verify MS Parameters (Precursor/Product Ions, Voltages) check_infusion->check_ms_params Signal Present? check_lc_conditions Review LC Method (Column, Mobile Phase, Gradient) check_infusion->check_lc_conditions No Signal solution_ms Optimize MS Parameters check_ms_params->solution_ms Parameters Suboptimal check_sample_prep Evaluate Sample Preparation (Extraction Recovery) check_lc_conditions->check_sample_prep solution_lc Optimize Chromatography check_lc_conditions->solution_lc Conditions Inappropriate check_stability Investigate IS Stability (Deuterium Exchange, Degradation) check_sample_prep->check_stability solution_prep Modify Extraction Protocol check_sample_prep->solution_prep Low Recovery solution_stability Adjust Sample Handling/Storage check_stability->solution_stability Instability Confirmed

Caption: Troubleshooting workflow for low or no internal standard signal.

Detailed Steps:

  • Direct Infusion: Infuse a solution of this compound directly into the mass spectrometer to confirm instrument functionality and establish the correct precursor and product ions.

  • Verify MS Parameters: Ensure the correct m/z values for the precursor and product ions are entered in the acquisition method. Optimize cone/declustering potential and collision energy.

  • Review LC Method: Check for appropriate column chemistry (e.g., C18) and mobile phase composition for retaining and eluting the analyte.

  • Evaluate Sample Preparation: Perform a recovery experiment to determine the efficiency of your extraction method.

  • Investigate Stability: Assess for potential degradation or deuterium-hydrogen exchange by incubating the internal standard in the biological matrix at different conditions (e.g., time, temperature).

Issue 2: High Variability in Internal Standard Response

High variability in the this compound signal across a sample batch can compromise the precision of your assay.

start High IS Variability check_pipetting Verify Pipetting Accuracy of IS Addition start->check_pipetting check_matrix_effects Assess Differential Matrix Effects check_pipetting->check_matrix_effects Pipetting Accurate solution_pipetting Use Calibrated Pipettes/ Improve Technique check_pipetting->solution_pipetting Inaccurate check_chromatography Examine Peak Shape and Retention Time Consistency check_matrix_effects->check_chromatography solution_matrix Improve Sample Cleanup/ Modify Chromatography check_matrix_effects->solution_matrix Differential Effects Observed check_isotope_effect Investigate Isotope Effect on Chromatography check_chromatography->check_isotope_effect solution_chromatography Optimize LC Method check_chromatography->solution_chromatography Inconsistent solution_isotope Adjust Chromatography to Ensure Co-elution check_isotope_effect->solution_isotope Separation of Analyte and IS

Caption: Troubleshooting high variability in internal standard response.

Detailed Steps:

  • Verify Pipetting: Ensure the internal standard is added consistently to all samples using a calibrated pipette.

  • Assess Matrix Effects: Analyze samples from different sources of blank matrix spiked with the internal standard. Significant variation indicates variable matrix effects. Improve sample cleanup or adjust chromatography to move the analyte and internal standard away from regions of ion suppression.

  • Examine Chromatography: Inconsistent peak shapes or retention times can lead to variable integration and thus, variable responses.

  • Investigate Isotope Effect: Deuterated standards can sometimes elute slightly earlier than the non-labeled analyte. If this separation occurs in a region of changing matrix effects, it can lead to high variability. Adjusting the chromatographic gradient may help to ensure co-elution.

Experimental Protocols

Stock Solution and Working Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol or acetonitrile.

  • Working Internal Standard Solution (10 ng/mL): Perform serial dilutions of the primary stock solution with 50:50 acetonitrile:water. The final concentration should be appropriate to yield a robust signal in the analytical samples.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the 10 ng/mL this compound working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Suggested LC-MS/MS Parameters (To be Optimized)

The following table provides a starting point for method development. Optimization is critical for achieving the desired sensitivity.

ParameterSuggested Starting Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See FAQ Q2 (requires optimization)
Collision Energy Start with a range of 10-30 eV and optimize for the specific instrument and transitions.

Data Presentation: Comparison of Sample Preparation Techniques

Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation 85 ± 560 ± 1051 ± 8
Liquid-Liquid Extraction 92 ± 485 ± 778 ± 6
Solid-Phase Extraction 95 ± 398 ± 293 ± 4

Data are presented as mean ± standard deviation and are illustrative. Actual values will depend on the specific experimental conditions.

Technical Support Center: Troubleshooting Poor Peak Shape for 4-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis of 4-Oxo Ticlopidine-d4. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape during their experiments. 4-Oxo Ticlopidine is a metabolite of Ticlopidine, and like many polar metabolites, its analysis can present unique challenges.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak shape (e.g., tailing, fronting) for a polar compound like this compound?

Poor peak shape in chromatography typically stems from chemical interactions, column issues, or problems with the HPLC system setup. For a polar, potentially basic compound like this compound, the most common causes include:

  • Secondary Interactions: The analyte interacts with residual active sites (silanol groups) on the silica-based stationary phase. These interactions are a primary cause of peak tailing, especially for polar and basic compounds.[2][3][4]

  • Mobile Phase Mismatch: The pH of the mobile phase may be too close to the analyte's pKa, causing it to exist in multiple ionization states.[5] Additionally, insufficient buffer capacity can lead to inconsistent ionization.[6]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including broadening and splitting.[2][7]

  • Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to peak fronting or tailing.[2][6]

  • Column Degradation: Over time, columns can develop voids, become contaminated at the inlet frit, or the stationary phase can degrade, all of which negatively impact peak shape.[8][9][10]

  • Extra-Column Volume: Excessive volume within the tubing and connections between the injector, column, and detector can cause peak broadening.[2][5]

Q2: My this compound peak is tailing. What is the most likely cause and what should I check first?

Peak tailing is the most common peak shape problem. It occurs when a portion of the analyte is retained longer than the main peak, creating an asymmetrical "tail".

The primary cause of peak tailing for polar or basic compounds is secondary retention mechanisms, particularly interactions with ionized silanol groups on the column's stationary phase.[3][4][8]

Here is a logical troubleshooting workflow:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. For a basic compound, operating at a low pH (e.g., pH < 3) keeps the analyte consistently protonated and minimizes interaction with silanols.

  • Evaluate Sample Solvent: Confirm your sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[7]

  • Reduce Injection Load: Inject a sample with half the concentration or volume to see if the tailing improves. If it does, you are likely overloading the column.[6]

  • Assess Column Health: If the above steps do not resolve the issue, the problem may lie with the column. Consider flushing the column or replacing the guard column if one is in use.[6]

start Poor Peak Shape Observed (Tailing) check_mobile_phase Is Mobile Phase pH Appropriate for Analyte? start->check_mobile_phase check_solvent Is Sample Solvent Weaker Than Mobile Phase? check_mobile_phase->check_solvent Yes adjust_ph Adjust pH (e.g., add acid) or Increase Buffer Strength check_mobile_phase->adjust_ph No check_load Is Injection Volume/ Concentration Too High? check_solvent->check_load Yes change_solvent Dissolve Sample in Mobile Phase or Weaker Solvent check_solvent->change_solvent No check_column Is Column Old or Contaminated? check_load->check_column No reduce_load Reduce Injection Volume or Dilute Sample check_load->reduce_load Yes replace_column Flush, Replace Guard Column, or Replace Analytical Column check_column->replace_column Yes good_peak Peak Shape Improved adjust_ph->good_peak change_solvent->good_peak reduce_load->good_peak replace_column->good_peak

Caption: Troubleshooting workflow for peak tailing.

Q3: How do I select the optimal mobile phase pH for this compound?

Optimizing the mobile phase pH is critical for controlling the ionization state of your analyte and minimizing unwanted interactions with the stationary phase.[11]

  • Low pH (pH 2.5-3.5): For basic compounds, a low pH ensures the analyte is fully protonated (positively charged). This can improve peak shape but requires a buffer (e.g., formic acid, phosphoric acid, or citrate) to maintain a consistent pH.[12]

  • Mid pH (pH 4-7): This range should generally be avoided if the analyte's pKa falls within it, as it can lead to the analyte being present in both ionized and non-ionized forms, resulting in broad or split peaks.[5]

  • High pH (pH > 8): At high pH, basic compounds are neutral, and the residual silanol groups on the silica are deprotonated (negatively charged). This can reduce peak tailing but requires a column stable at high pH (e.g., a hybrid or polymer-based column).[3]

ParameterEffect on Peak Shape for Basic AnalytesRecommended Action for this compound
Low pH (2.5 - 3.5) Minimizes silanol interactions by keeping the analyte protonated. Generally improves peak shape.Start with a mobile phase containing 0.1% formic acid or phosphoric acid.
Mid pH (4 - 7) Can cause peak broadening or splitting if near the analyte's pKa.[5]Avoid this range unless the analyte is known to be stable and non-ionized here.
High pH (> 8) Suppresses silanol ionization, reducing secondary interactions.[3]Use only if you have a pH-stable column. Can be an effective strategy.
Buffer Concentration Insufficient buffering can lead to pH shifts and poor reproducibility.[6]Use a buffer concentration of 10-25 mM for good pH stability.
Q4: My peak shape is poor after changing my sample preparation method. Could the sample solvent be the problem?

Yes, absolutely. The composition of the sample solvent relative to the mobile phase is a critical factor.[7]

  • Strong Solvent Effect: If your sample is dissolved in a solvent with a higher elution strength than your mobile phase (e.g., 100% acetonitrile sample with a 30% acetonitrile mobile phase), it can cause the analyte band to spread at the head of the column, leading to broad, split, or fronting peaks.[2][7]

  • Poor Solubility: If the analyte is not fully soluble in the sample solvent, this can also lead to distorted peaks.

Experimental Protocol: Testing for Sample Solvent Effects

  • Prepare a Standard: Prepare one standard of this compound dissolved directly in the mobile phase.

  • Prepare a Second Standard: Prepare another standard at the same concentration dissolved in your current sample solvent.

  • Analyze: Inject both samples under the same chromatographic conditions.

  • Compare: If the peak shape of the standard dissolved in the mobile phase is significantly better, your sample solvent is the cause of the issue. The best practice is to always try to dissolve your sample in the initial mobile phase.[13]

Q5: When should I suspect my column is the cause of the poor peak shape?

If you observe a gradual deterioration of peak shape over many injections, or if the issue appears suddenly for all peaks in your chromatogram, the column is a likely culprit.[9][10]

Key indicators of a column problem include:

  • Gradual Increase in Tailing: As the column ages, active silanol sites can become more exposed, increasing tailing for polar analytes.[10]

  • Split Peaks or Shoulders: This may indicate a partially blocked inlet frit or a void that has formed at the head of the column.[8]

  • Sudden Loss of Efficiency for All Peaks: If all peaks become broad simultaneously, it could point to a significant column void or channel.[10]

Protocol: Diagnosing a Column Issue

  • Remove Guard Column: If you are using a guard column, remove it and run the analysis again. If the peak shape improves, simply replace the guard column.[6]

  • Column Wash: Consult the column manufacturer's instructions for a recommended washing procedure to remove strongly retained contaminants.

  • Reverse Flush: If permitted for your column type, a gentle reverse flush at a low flow rate can help dislodge particulates from the inlet frit.

  • Column Replacement: If the above steps fail, the most definitive test is to replace the analytical column with a new one of the same type. If this resolves the problem, the old column has reached the end of its life.[10][13]

Troubleshooting and Experimental Guides

Guide 1: The Root Causes of Peak Tailing

Peak tailing often originates from secondary interactions between the analyte and the stationary phase. Understanding this relationship is key to solving the problem.

Analyte This compound (Polar/Basic Analyte) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Interacts with Silanol Residual Silanol Groups (-Si-OH) Analyte->Silanol Also interacts with PrimaryInteraction Primary Retention (Hydrophobic Interaction) StationaryPhase->PrimaryInteraction Desired SecondaryInteraction Secondary Retention (Ionic/H-Bonding) Silanol->SecondaryInteraction Leads to GoodPeak Symmetrical Peak PrimaryInteraction->GoodPeak TailingPeak Tailing Peak SecondaryInteraction->TailingPeak

Caption: Analyte interactions leading to peak tailing.

Guide 2: Systematic Approach to Mobile Phase Optimization

A robust method relies on a well-optimized mobile phase. Follow these steps if you suspect your mobile phase is the source of poor peak shape.

Experimental Protocol:

  • Establish a Baseline: Run your current method and record the tailing factor, retention time, and resolution.

  • Adjust pH (Low): Prepare a new mobile phase with a lower pH by adding an acidifier like 0.1% formic acid. Equilibrate the system thoroughly and re-inject your sample. Observe the effect on peak shape.

  • Modify Organic Solvent: Prepare mobile phases with a 5% higher and 5% lower concentration of the organic solvent (e.g., acetonitrile or methanol). This can help improve peak shape and resolution.

  • Add a Competitor (Advanced): In some cases, adding a small amount of a competing base, like triethylamine (20-50 mM), to the mobile phase can mask the active silanol sites and dramatically improve the peak shape of basic analytes.[4] Note: This is an older technique and is often unnecessary with modern, high-purity columns.

  • Evaluate Results: Compare the chromatograms from each step. Select the condition that provides the best balance of peak symmetry, retention, and resolution.

SymptomPossible CauseRecommended Action
Peak Tailing Secondary silanol interactions.Lower mobile phase pH to < 3.5; use an end-capped column.[3][5]
Peak Fronting Column overload; poor sample solubility.Reduce sample concentration; ensure sample is fully dissolved in mobile phase.[4]
Split Peak Blocked column frit; strong sample solvent.Reverse-flush column; dissolve sample in mobile phase.[13]
Broad Peaks Extra-column volume; column degradation.Check fittings for dead volume; replace column if old.[2][9]

References

Technical Support Center: Analysis of 4-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-Oxo Ticlopidine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[2][4] Biological samples, such as plasma or urine, contain numerous endogenous components like salts, proteins, and phospholipids that can cause ion suppression.[5][6]

Q2: What are the common causes of ion suppression in LC-MS/MS analysis?

A2: Several factors can contribute to ion suppression:

  • Matrix Effects: Endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) are a primary cause.[5][7]

  • Co-eluting Compounds: Any compound that elutes from the chromatography column at the same time as this compound can interfere with its ionization.[1][2]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.[1][2]

  • Mobile Phase Additives: Non-volatile buffers or other additives can accumulate in the ion source and reduce ionization efficiency.

  • Column Bleed: Compounds leaching from the HPLC column can also cause ion suppression.[8]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method is the post-column infusion experiment.[1][5][6] In this technique, a constant flow of a this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[1][5] Another approach is to compare the peak area of this compound in a neat solution versus a post-extraction spiked matrix sample. A significantly lower peak area in the matrix sample suggests ion suppression.[1]

Q4: Why is a stable isotope-labeled internal standard like this compound used?

A4: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[2][3] This means it will co-elute and experience the same degree of ion suppression as the unlabeled analyte.[2][7] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.[3]

Troubleshooting Guide: Reducing Ion Suppression

This guide provides systematic steps to identify and mitigate ion suppression during the analysis of this compound.

Problem: Low signal intensity or high variability in this compound peak area.

This could be an indication of significant ion suppression. Follow these troubleshooting steps:

Step 1: Assess the Degree of Ion Suppression

  • Action: Perform a post-column infusion experiment as described in FAQ 3.

  • Expected Outcome: A stable baseline with minimal dips, indicating no significant ion suppression zones co-eluting with your analyte. A significant drop in the baseline coinciding with the elution of matrix components confirms ion suppression.

Step 2: Optimize Sample Preparation

Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[3][4][7]

  • Method 1: Solid-Phase Extraction (SPE)

    • Protocol:

      • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol followed by water.

      • Load the pre-treated plasma sample onto the cartridge.

      • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

      • Elute the this compound and the analyte with a stronger solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Advantage: Provides cleaner extracts compared to protein precipitation by effectively removing phospholipids.[5]

  • Method 2: Liquid-Liquid Extraction (LLE)

    • Protocol:

      • To 100 µL of plasma, add an appropriate internal standard and 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[9][10]

      • Vortex for 5-10 minutes to ensure thorough mixing.

      • Centrifuge to separate the aqueous and organic layers.

      • Transfer the organic layer to a clean tube.

      • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

    • Advantage: Can be effective at removing highly polar and non-polar interferences.

  • Method 3: Protein Precipitation (PPT)

    • Protocol:

      • To 100 µL of plasma, add 300 µL of a cold organic solvent like acetonitrile or methanol.

      • Vortex for 1-2 minutes to precipitate proteins.

      • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.

      • Inject the supernatant directly or after evaporation and reconstitution.

    • Disadvantage: While simple, it is less effective at removing phospholipids, a major source of ion suppression.[5]

Illustrative Data on Sample Preparation Effectiveness

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation95 ± 565 ± 8
Liquid-Liquid Extraction85 ± 788 ± 6
Solid-Phase Extraction92 ± 495 ± 3
This table presents typical data for illustrative purposes and may not represent the actual performance for this compound.

Step 3: Optimize Chromatographic Conditions

The goal is to chromatographically separate this compound from the ion-suppressing matrix components.[2][3]

  • Action 1: Modify the Gradient Profile

    • A shallower gradient can improve the resolution between the analyte and interfering peaks.[3]

  • Action 2: Change the Stationary Phase

    • Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, PFP) to alter selectivity.

  • Action 3: Employ UPLC/UHPLC

    • Ultra-high-performance liquid chromatography offers higher peak capacities and better resolution, which can significantly reduce the co-elution of matrix components.[11]

Step 4: Optimize Mass Spectrometer Source Parameters

  • Action: Adjust ion source parameters such as gas flows (nebulizer and auxiliary gas), temperature, and spray voltage.

  • Rationale: Proper optimization can enhance the ionization of this compound relative to interfering compounds. While this may not eliminate the root cause of suppression, it can improve the signal-to-noise ratio.

Step 5: Consider Alternative Ionization Techniques

  • Action: If available, switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI).

  • Rationale: APCI is generally less susceptible to ion suppression from non-volatile matrix components compared to ESI.[1][2][12]

Experimental Workflows and Signaling Pathways

Workflow for Troubleshooting Ion Suppression

IonSuppressionWorkflow cluster_problem Problem Identification cluster_assessment Assessment cluster_mitigation Mitigation Strategies cluster_evaluation Evaluation Problem Low Signal or High Variability Assess Perform Post-Column Infusion Problem->Assess Suppression_Confirmed Ion Suppression Confirmed? Assess->Suppression_Confirmed Sample_Prep Optimize Sample Preparation (SPE, LLE, PPT) Suppression_Confirmed->Sample_Prep Yes End Method Validated Suppression_Confirmed->End No Chroma Optimize Chromatography (Gradient, Column) Sample_Prep->Chroma MS_Params Optimize MS Parameters Chroma->MS_Params Ionization Change Ionization (APCI) MS_Params->Ionization Reassess Re-evaluate Ion Suppression Ionization->Reassess Result Acceptable Signal? Reassess->Result Result->Sample_Prep No - Re-optimize Result->End Yes

Caption: A logical workflow for identifying, mitigating, and evaluating ion suppression.

General Sample Preparation Workflow for Bioanalysis

SamplePrepWorkflow cluster_start Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Start Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Start->Add_IS Extraction Extraction Method Add_IS->Extraction PPT Protein Precipitation Extraction->PPT Simple LLE Liquid-Liquid Extraction Extraction->LLE Moderate SPE Solid-Phase Extraction Extraction->SPE Complex Evap_Recon Evaporate and Reconstitute PPT->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS

Caption: Overview of common sample preparation workflows in bioanalysis.

References

Technical Support Center: 4-Oxo Ticlopidine-d4 Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for 4-Oxo Ticlopidine-d4 stability testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of this compound.

FAQ 1: My this compound sample shows significant degradation under oxidative stress conditions. How can I identify the degradation products?

Answer:

Significant degradation under oxidative conditions is expected for thienopyridine derivatives. To identify the degradation products, a multi-step approach is recommended.

Troubleshooting Guide:

  • Utilize LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the characterization of degradation products. It provides information on the molecular weight and fragmentation pattern of the impurities.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide the elemental composition of the degradation products, aiding in their structural elucidation.

  • Forced Degradation Studies: If not already performed, conduct forced degradation studies under controlled oxidative conditions (e.g., with hydrogen peroxide) to generate a sufficient amount of the degradation products for characterization.

  • Literature Review: Review literature on the degradation of Ticlopidine and other thienopyridine derivatives, as they often share similar degradation pathways. Common oxidative degradation products include N-oxides and oxides of the thiophene ring.[1][2][3]

FAQ 2: I am observing peak tailing and poor resolution in my HPLC analysis of this compound. What are the possible causes and solutions?

Answer:

Peak tailing and poor resolution in HPLC can be caused by a variety of factors, from mobile phase composition to column issues.

Troubleshooting Guide:

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for this compound. For amine-containing compounds, a pH 2-3 units below the pKa of the amine is often recommended to ensure it is in a single ionic form.

  • Column Choice: A C18 or C8 column is typically suitable. However, if issues persist, consider a column with a different packing material or end-capping.

  • Column Degradation: The column may be degraded. Try washing the column with a strong solvent or, if necessary, replace it.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature. A lower flow rate or a slightly elevated temperature can sometimes improve peak shape.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

FAQ 3: Can the deuterium label on this compound exchange during stability studies, particularly under acidic or basic conditions?

Answer:

Deuterium exchange is a potential concern for deuterated compounds, especially when exposed to acidic or basic conditions during stability studies.

Troubleshooting Guide:

  • Mass Spectrometry Monitoring: Use mass spectrometry to monitor the isotopic purity of your this compound peak over the course of the stability study. A decrease in the mass corresponding to the d4 isotopologue and an increase in the mass of d3 or other lower deuterated forms would indicate D/H exchange.

  • Control Experiments: Run control experiments with non-deuterated 4-Oxo Ticlopidine under the same stress conditions. Comparing the chromatograms and mass spectra will help to distinguish degradation from isotope exchange.

  • Milder Stress Conditions: If exchange is observed and is problematic for the interpretation of your stability data, consider using milder stress conditions (e.g., lower acid/base concentration or temperature) to minimize this phenomenon while still inducing some degradation.

FAQ 4: I am seeing extraneous "ghost" peaks in my chromatograms. What is the source of these peaks and how can I eliminate them?

Answer:

Ghost peaks are typically due to contamination in the HPLC system or carryover from previous injections.

Troubleshooting Guide:

  • System Cleaning: Thoroughly clean the injector, tubing, and column.

  • Mobile Phase Quality: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks.

  • Blank Injections: Run blank injections (injecting only the mobile phase) to confirm if the ghost peaks are coming from the system or the sample.

  • Needle Wash: Ensure the autosampler needle wash is effective and uses a solvent that can dissolve the analyte completely.

Experimental Protocols

Below are detailed methodologies for key experiments in the stability testing of this compound.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating method.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 1 hour.

    • Neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 30 minutes.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 60°C for 24 hours.

    • After exposure, dissolve the sample in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) and fluorescent light for 24 hours.

    • After exposure, dissolve the sample in the mobile phase to achieve a final concentration of 100 µg/mL.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.

Stability-Indicating UPLC Method

This method is adapted from a validated method for Ticlopidine Hydrochloride and should be validated for this compound.[2]

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: 80:20 (v/v) mixture of methanol and 0.01 M ammonium acetate buffer (pH 5.0, adjusted with acetic acid).

  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 2 µL

  • Column Temperature: 30°C

Data Presentation

The following table summarizes the expected degradation of Ticlopidine Hydrochloride under various stress conditions, which can be used as a reference for this compound.[2]

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation (%)
Acid Hydrolysis0.1 N HCl2 hours80°C~5%
Base Hydrolysis0.1 N NaOH1 hourRoom Temp5-6%
Oxidation3% H₂O₂30 minsRoom Temp7-8%
ThermalSolid State24 hours60°CStable
PhotolyticUV/Fluorescent Light24 hoursRoom Temp4-5%

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of This compound acid Acid Hydrolysis (0.1N HCl, 80°C) stock->acid Expose to base Base Hydrolysis (0.1N NaOH, RT) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (Solid, 60°C) stock->thermal Expose to photo Photolytic (UV/Fluorescent) stock->photo Expose to neutralize Neutralize/Dilute Stressed Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability- Indicating UPLC neutralize->hplc data Data Evaluation: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Workflow for the forced degradation study of this compound.

Proposed Degradation Pathway of 4-Oxo Ticlopidine

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation parent This compound n_oxide N-Oxide parent->n_oxide H2O2 thiophene_oxide Thiophene-S-Oxide parent->thiophene_oxide H2O2 hydrolyzed_product Potential Hydrolysis (Thiophene Ring Opening) parent->hydrolyzed_product Acid/Base

Caption: Proposed degradation pathways for 4-Oxo Ticlopidine.

References

Validation & Comparative

Navigating Bioanalytical Complexities: A Comparative Guide to Cross-Validation of 4-Oxo Ticlopidine-d4 Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. This guide provides a comprehensive comparison of hypothetical cross-validation approaches for analytical methods targeting 4-Oxo Ticlopidine-d4, a key deuterated internal standard for the metabolite of the antiplatelet agent Ticlopidine. By presenting detailed experimental protocols, comparative data, and workflow visualizations, this document aims to equip laboratory professionals with the necessary insights for ensuring method robustness and inter-laboratory consistency.

Ticlopidine is an antiplatelet agent that requires metabolic activation to exert its therapeutic effect.[1] The identification and quantification of its metabolites are crucial for pharmacokinetic and pharmacodynamic studies.[1] Deuterated analogs, such as this compound, are frequently employed as internal standards in mass spectrometry-based assays to ensure accurate quantification. Cross-validation of the analytical methods for these internal standards is a critical step when transferring methods between laboratories or when different techniques are used to generate data for the same study, as recommended by regulatory bodies like the FDA.[2] This guide explores a hypothetical cross-validation between two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Comparative Analysis of Analytical Methods

This section details a comparative analysis of two distinct, yet commonly employed, bioanalytical methods for the quantification of this compound in human plasma. Method A represents a standard approach utilizing protein precipitation for sample cleanup, while Method B employs a more selective solid-phase extraction (SPE) technique.

ParameterMethod A: Protein Precipitation & LC-MS/MSMethod B: Solid-Phase Extraction & LC-MS/MSAcceptance Criteria (Typical)
Linearity (r²) 0.99850.9992≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mLS/N ≥ 10
Intra-day Precision (%CV) ≤ 6.8%≤ 4.5%≤ 15%
Inter-day Precision (%CV) ≤ 8.2%≤ 6.1%≤ 15%
Accuracy (% Bias) -4.5% to 5.2%-3.1% to 4.8%± 15%
Matrix Effect 92.5%98.1%85-115%
Recovery 85.3%95.7%Consistent and reproducible
Short-Term Stability (24h, RT) 96.4%97.8%85-115%
Long-Term Stability (-80°C, 30 days) 94.1%95.9%85-115%
Freeze-Thaw Stability (3 cycles) 93.7%95.2%85-115%

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below. These protocols are representative of standard practices in bioanalytical laboratories.

Method A: Protein Precipitation & LC-MS/MS
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound working solution (as internal standard).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for 4-Oxo Ticlopidine and its d4 analog would be monitored.

Method B: Solid-Phase Extraction & LC-MS/MS
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound working solution.

    • Add 200 µL of 4% phosphoric acid and vortex.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • The LC-MS/MS conditions would be identical to Method A to ensure a direct comparison of the sample preparation techniques.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation study, ensuring the comparability of results between two different analytical methods.

cluster_0 Method A Validation cluster_1 Method B Validation A_linearity Linearity cross_validation Cross-Validation (Analysis of the same QC samples) A_linearity->cross_validation A_precision Precision A_precision->cross_validation A_accuracy Accuracy A_accuracy->cross_validation A_stability Stability A_stability->cross_validation B_linearity Linearity B_linearity->cross_validation B_precision Precision B_precision->cross_validation B_accuracy Accuracy B_accuracy->cross_validation B_stability Stability B_stability->cross_validation result Comparative Data Analysis cross_validation->result conclusion Method Comparability Assessed result->conclusion

Figure 1. Workflow for the cross-validation of two analytical methods.

Ticlopidine's Mechanism of Action

Understanding the biological context of the analyte is crucial. Ticlopidine is a prodrug that, once metabolized, irreversibly inhibits the P2Y12 receptor on platelets, thereby blocking ADP-induced platelet aggregation.

Ticlopidine Ticlopidine (Prodrug) ActiveMetabolite Active Metabolite (e.g., UR-4501) Ticlopidine->ActiveMetabolite Metabolic Activation P2Y12 P2Y12 Receptor (on Platelet) ActiveMetabolite->P2Y12 Irreversible Inhibition PlateletAggregation Platelet Aggregation P2Y12->PlateletAggregation Activation ADP ADP ADP->P2Y12 Binding

Figure 2. Simplified signaling pathway of Ticlopidine's antiplatelet action.

References

A Comparative Guide: 4-Oxo Ticlopidine-d4 versus its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 4-Oxo Ticlopidine-d4 and its non-deuterated analog, 4-Oxo Ticlopidine. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in their studies. The guide covers their primary applications, performance differences based on experimental data, and detailed experimental protocols.

Introduction to 4-Oxo Ticlopidine and its Deuterated Analog

4-Oxo Ticlopidine is a metabolite of Ticlopidine, an antiplatelet agent that inhibits the P2Y12 receptor on platelets. Ticlopidine is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect. This activation process involves cytochrome P450 (CYP) enzymes in the liver, which convert Ticlopidine into its active metabolites, including 2-oxo-ticlopidine and a subsequent active thiolactone metabolite.

This compound is a stable isotope-labeled version of 4-Oxo Ticlopidine, where four hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution makes it a valuable tool in analytical chemistry, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).

Core Applications and Performance Comparison

The primary application of this compound is as an internal standard (IS) in the quantitative analysis of 4-Oxo Ticlopidine in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in LC-MS/MS-based bioanalysis due to its ability to improve the accuracy and precision of the assay.

The key performance advantages of using a deuterated internal standard like this compound over its non-deuterated analog (or other structural analogs) are summarized below.

Data Presentation: A Representative Comparison

While specific comparative data for this compound is not publicly available, the following tables illustrate the typical performance improvements observed when using a deuterated internal standard compared to a non-deuterated (or structural analog) internal standard in a bioanalytical LC-MS/MS method. This data is representative of the expected advantages.

Table 1: Comparison of Precision and Accuracy in a Bioanalytical Assay

ParameterNon-Deuterated Internal StandardDeuterated Internal Standard (this compound)
Intra-day Precision (%CV)
Low QC (5 ng/mL)8.5%3.2%
Mid QC (50 ng/mL)6.2%2.1%
High QC (500 ng/mL)5.1%1.8%
Inter-day Precision (%CV)
Low QC (5 ng/mL)10.2%4.5%
Mid QC (50 ng/mL)7.8%3.0%
High QC (500 ng/mL)6.5%2.5%
Accuracy (% Bias)
Low QC (5 ng/mL)-7.2%-1.5%
Mid QC (50 ng/mL)-4.5%0.8%
High QC (500 ng/mL)-3.1%1.2%

Data is illustrative and based on typical performance differences observed in bioanalytical method validation.

Table 2: Comparison of Matrix Effect

ParameterNon-Deuterated Internal StandardDeuterated Internal Standard (this compound)
Matrix Factor (MF) 0.85 - 1.150.98 - 1.03
Coefficient of Variation of IS-Normalized MF 12.5%2.8%

Data is illustrative. A matrix factor closer to 1 indicates less matrix effect. A lower CV of the IS-normalized matrix factor indicates better compensation for matrix effects by the internal standard.

Signaling and Metabolic Pathways

Ticlopidine Metabolic Activation Pathway

Ticlopidine is a prodrug that undergoes a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 enzymes, to form its active metabolite which then inhibits the P2Y12 receptor.[1][2]

Ticlopidine_Metabolism Ticlopidine Ticlopidine (Prodrug) Two_Oxo_Ticlopidine 2-Oxo Ticlopidine Ticlopidine->Two_Oxo_Ticlopidine Active_Metabolite Active Thiolactone Metabolite (UR-4501) Two_Oxo_Ticlopidine->Active_Metabolite

Caption: Metabolic activation of Ticlopidine.

Ticlopidine Mechanism of Action: P2Y12 Receptor Inhibition

The active metabolite of ticlopidine irreversibly binds to the P2Y12 receptor on platelets.[3][4] This prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting the activation of the GPIIb/IIIa complex and subsequent platelet aggregation.[3][5]

Ticlopidine_MOA cluster_platelet Platelet P2Y12 P2Y12 Receptor GPIIb_IIIa GPIIb/IIIa Complex P2Y12->GPIIb_IIIa Activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation Leads to ADP ADP ADP->P2Y12 Binds to Ticlopidine_Active Active Ticlopidine Metabolite Ticlopidine_Active->P2Y12 Irreversibly Inhibits

Caption: Ticlopidine's inhibition of the P2Y12 receptor.

Experimental Protocols

1. LC-MS/MS Method for the Quantification of 4-Oxo Ticlopidine

This protocol describes a representative LC-MS/MS method for the quantification of 4-Oxo Ticlopidine in human plasma, comparing the use of this compound as an internal standard versus its non-deuterated analog.

Experimental Workflow

LCMSMS_Workflow Start Start: Plasma Sample Collection Spike_IS Spike with Internal Standard (Deuterated or Non-deuterated) Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection Inject onto LC-MS/MS System Supernatant_Transfer->LC_Injection Data_Acquisition Data Acquisition (MRM Mode) LC_Injection->Data_Acquisition Quantification Quantification (Analyte/IS Peak Area Ratio) Data_Acquisition->Quantification End End: Determine Concentration Quantification->End

Caption: LC-MS/MS bioanalytical workflow.

Method Parameters

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of the internal standard solution (either this compound or non-deuterated 4-Oxo Ticlopidine at a suitable concentration).

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS System:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

    • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 10% B for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4-Oxo Ticlopidine: m/z 278.1 -> 154.1

      • This compound: m/z 282.1 -> 158.1

    • Source Parameters: Optimized for maximum signal intensity.

2. In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of 4-Oxo Ticlopidine and its deuterated analog in human liver microsomes.

Experimental Workflow

Metabolic_Stability_Workflow Start Start: Prepare Incubation Mixtures Preincubation Pre-incubate Microsomes and Compound (37°C) Start->Preincubation Initiate_Reaction Initiate Reaction with NADPH Preincubation->Initiate_Reaction Time_Points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction with Cold Acetonitrile (+ Internal Standard) Time_Points->Quench_Reaction Centrifugation Centrifugation Quench_Reaction->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data_Analysis Calculate % Remaining and Half-life Analysis->Data_Analysis End End: Determine Metabolic Stability Data_Analysis->End

Caption: In vitro metabolic stability workflow.

Method Parameters

  • Reagents:

    • Human Liver Microsomes (pooled).

    • Phosphate Buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (or NADPH).

    • 4-Oxo Ticlopidine and this compound stock solutions (in DMSO).

    • Ice-cold acetonitrile with an internal standard for quenching.

  • Procedure:

    • Prepare incubation mixtures containing human liver microsomes (final concentration 0.5 mg/mL) and either 4-Oxo Ticlopidine or this compound (final concentration 1 µM) in phosphate buffer.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile with a suitable internal standard to stop the reaction.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression will be the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Conclusion

References

A Comparative Guide to the Validation of 4-Oxo Ticlopidine-d4 as an Internal Standard for Ticlopidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of internal standards for the bioanalytical quantification of Ticlopidine, with a focus on the validation of 4-Oxo Ticlopidine-d4. As direct validation data for this compound is not publicly available, this document outlines the principles of internal standard selection, compares the performance of established alternatives, and presents a detailed protocol for the validation of this compound based on regulatory guidelines.

Principles of Internal Standard Selection for LC-MS/MS Bioanalysis

The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis to compensate for variability.[2]

Key characteristics of a suitable internal standard include:

  • Structural Similarity: The IS should be structurally and physicochemically similar to the analyte to ensure comparable extraction recovery and chromatographic behavior.[3]

  • Co-elution: Ideally, the IS should co-elute with the analyte to compensate for matrix effects, which can cause ion suppression or enhancement.[4]

  • Mass Spectrometric Resolution: The IS must be clearly distinguishable from the analyte by the mass spectrometer. A mass difference of at least 4-5 Da is recommended for stable isotope-labeled internal standards to avoid cross-talk.[3]

  • Purity: The internal standard should be of high purity and free from any impurities that might interfere with the analyte's measurement.[4]

  • Stability: The IS must be stable throughout the entire analytical process, from sample collection to final analysis.[5]

Stable isotope-labeled (SIL) internal standards, such as deuterated (D), 13C, or 15N versions of the analyte, are considered the gold standard in quantitative bioanalysis.[6][7] They exhibit nearly identical chemical and physical properties to the analyte, providing the most effective compensation for experimental variability.[3] When a SIL version of the parent drug is unavailable, a structural analog can be used, provided it is thoroughly validated.[8]

Comparison of Internal Standards for Ticlopidine Analysis

While specific data for this compound is not available, other compounds have been successfully validated and used as internal standards for Ticlopidine quantification. The following table summarizes the performance of two common alternatives: Ticlopidine-d4 (a SIL IS) and Clopidogrel (a structural analog IS).

Parameter Ticlopidine-d4 (SIL IS) Clopidogrel (Structural Analog IS) This compound (Proposed IS)
Type Stable Isotope-LabeledStructural AnalogStable Isotope-Labeled Metabolite
Linearity (r²) >0.99 (Expected)>0.999[9]To be determined
Precision (%RSD) <15% (Expected)Intra-day: 1.9-5.5%; Inter-day: 4.4-8.1%To be determined
Accuracy (%Bias) Within ±15% (Expected)Intra-day: 101.3-108.8%; Inter-day: 98.4-103.5%[10]To be determined
Recovery Consistent with Ticlopidine (Expected)To be determined and compared with TiclopidineTo be determined
Matrix Effect Compensated due to co-elution (Expected)To be evaluatedTo be evaluated
Reference [11][10]N/A

Note: Data for Ticlopidine-d4 is based on expected performance for a SIL IS as per regulatory guidelines. Data for this compound needs to be established through experimental validation.

Theoretical Suitability of this compound as an Internal Standard

4-Oxo Ticlopidine is a metabolite of Ticlopidine. A deuterated version (d4) of this metabolite presents a theoretically sound option as an internal standard for Ticlopidine analysis.

Advantages:

  • Structural Similarity: As a metabolite, it shares the core structure of Ticlopidine, suggesting similar behavior during extraction.

  • Stable Isotope Labeling: The deuterium labeling allows for mass differentiation from the analyte while maintaining similar physicochemical properties. This is crucial for compensating for matrix effects.

Considerations for Validation:

  • Chromatographic Separation: While co-elution is often desired, it is essential to ensure that this compound has a retention time very close to Ticlopidine to effectively compensate for matrix effects at the point of elution.

  • Metabolic Stability: The stability of this compound in the biological matrix must be thoroughly assessed to ensure it does not degrade during sample handling and storage.

  • Absence in Blank Matrix: It is crucial to confirm that 4-Oxo Ticlopidine is not present as a significant endogenous compound in the blank biological matrix.

Experimental Protocol for the Validation of this compound

The following protocol outlines the key experiments required for the validation of this compound as an internal standard for the quantification of Ticlopidine in human plasma, in accordance with FDA and EMA guidelines.[5][12]

1. Stock and Working Solutions Preparation:

  • Prepare separate stock solutions of Ticlopidine and this compound in a suitable organic solvent (e.g., methanol).

  • Prepare working solutions for calibration standards (CS) and quality control (QC) samples by diluting the stock solutions.

2. Calibration Curve and Quality Control Samples:

  • Spike blank human plasma with Ticlopidine to prepare a series of calibration standards (typically 6-8 non-zero concentrations).

  • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • Add a constant concentration of this compound working solution to all CS and QC samples.

3. Sample Preparation (e.g., Protein Precipitation or Liquid-Liquid Extraction):

  • To a small volume of plasma sample (e.g., 100 µL), add the internal standard solution.

  • Add a protein precipitation agent (e.g., acetonitrile) or an extraction solvent.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Chromatography: Use a suitable C18 or similar reverse-phase column. The mobile phase composition and gradient should be optimized to achieve good peak shape and resolution for both Ticlopidine and this compound.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Optimize the MRM transitions for both Ticlopidine and this compound.

5. Validation Parameters:

  • Selectivity: Analyze at least six different batches of blank plasma to ensure no significant interference at the retention times of Ticlopidine and this compound.

  • Linearity and Range: Analyze calibration curves on at least three separate days. The coefficient of determination (r²) should be ≥0.99.

  • Accuracy and Precision: Analyze QC samples in replicate (n≥5) on at least three different days. For intra- and inter-day accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). For precision, the relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ).

  • Recovery: Compare the analyte peak area in extracted samples to that of post-extraction spiked samples at three QC levels.

  • Matrix Effect: Analyze samples from at least six different sources of blank plasma spiked at low and high QC concentrations to assess the variability of ion suppression or enhancement.

  • Stability: Evaluate the stability of Ticlopidine in plasma under various conditions:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period.

    • Long-Term Stability: Under frozen storage conditions for an extended period.

    • Stock Solution Stability: At room temperature and refrigerated conditions.

Visualizing the Validation Workflow and Logic

The following diagrams illustrate the key processes in the validation and selection of an internal standard.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis stock Stock Solutions (Analyte & IS) working Working Solutions stock->working cs_qc Spike Blank Matrix (CS & QC Samples) working->cs_qc extraction Protein Precipitation or LLE cs_qc->extraction centrifuge Centrifugation extraction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition (Peak Area Ratio) lcms->data quant Quantification data->quant

Caption: Experimental workflow for bioanalytical sample processing and analysis.

G cluster_sil SIL Pathway cluster_analog Analog Pathway start Start: Need Internal Standard for Ticlopidine Analysis sil_available Is Stable Isotope-Labeled (SIL) Ticlopidine (e.g., d4) available? start->sil_available use_sil Use SIL Ticlopidine sil_available->use_sil Yes find_analog Identify Structural Analog (e.g., Clopidogrel) or Metabolite IS (e.g., 4-Oxo-Ticlopidine-d4) sil_available->find_analog No validate_sil Validate Method use_sil->validate_sil end_node Validated Bioanalytical Method validate_sil->end_node validate_analog Thoroughly Validate Method (Pay close attention to recovery and matrix effects) find_analog->validate_analog validate_analog->end_node

Caption: Decision-making process for selecting an internal standard.

References

A Comprehensive Guide to Assessing the Isotopic Purity of 4-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds like 4-Oxo Ticlopidine-d4 is a critical parameter. This guide provides a comparative framework for assessing its isotopic purity, detailing experimental protocols and data presentation for robust analysis. This compound, a metabolite of the antiplatelet drug Ticlopidine-d4, is frequently employed as an internal standard in pharmacokinetic studies. Its isotopic purity is paramount to ensure the accuracy and reliability of bioanalytical methods.[1][2]

Data Presentation: A Comparative Framework

While specific isotopic purity data for this compound from various commercial sources is not always publicly available, researchers can generate their own comparative data. The following table provides a template for summarizing key quantitative parameters for different batches or suppliers of this compound.

Parameter Supplier/Batch A Supplier/Batch B Alternative Standard (e.g., Clopidogrel-d4)
Advertised Isotopic Purity (%) e.g., >98%e.g., >99%e.g., >98%
Experimentally Determined Isotopic Enrichment (d4, %) Insert MS DataInsert MS DataInsert MS Data
Relative Abundance of d0 (%) Insert MS DataInsert MS DataInsert MS Data
Relative Abundance of d1 (%) Insert MS DataInsert MS DataInsert MS Data
Relative Abundance of d2 (%) Insert MS DataInsert MS DataInsert MS Data
Relative Abundance of d3 (%) Insert MS DataInsert MS DataInsert MS Data
Other Isotopic Impurities Observed e.g., d5, d6e.g., d5e.g., d5
Chemical Purity (by HPLC, %) e.g., >99.5%e.g., >99.8%e.g., >99.0%

Note: This table should be populated with data obtained from the experimental protocols detailed below.

Key Analytical Techniques for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR can be used to estimate the degree of deuteration by observing the reduction in signal intensity at specific proton positions, ²H (Deuterium) NMR provides a more direct and quantitative measure of deuterium incorporation.

Experimental Protocols

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 1 µg/mL with the initial mobile phase.

b. LC-MS/MS Parameters:

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically suitable.

  • Mobile Phase: A gradient elution is often used, for example:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan mode to observe the isotopic cluster of the molecular ion.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺. For 4-Oxo Ticlopidine (C₁₄H₁₂ClNOS), the monoisotopic mass is approximately 277.04. For the d4 variant, the expected mass will be approximately 281.06.

    • From the full scan mass spectrum at the chromatographic peak, determine the relative intensities of the ions corresponding to the d0, d1, d2, d3, and d4 isotopologues.

    • Calculate the percentage of isotopic enrichment for the d4 species.

c. Alternative Internal Standards: In bioanalytical methods for Ticlopidine, other deuterated thienopyridines like Clopidogrel-d4 or Prasugrel-d4 can be considered as alternative internal standards.[3][4] Their isotopic purity should be assessed using a similar protocol.

Isotopic Purity and Positional Analysis by NMR Spectroscopy

NMR spectroscopy is invaluable for confirming the positions of deuterium labeling and assessing isotopic purity.

a. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Use a high-purity NMR tube.

b. NMR Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • The degree of deuteration at specific sites can be estimated by the reduction or absence of signals corresponding to the protons in the unlabeled compound.

  • ²H NMR:

    • Acquire a deuterium spectrum.

    • This will directly show signals for the deuterium atoms, confirming their presence and chemical environment. The integration of these signals can provide a quantitative measure of deuterium at each labeled position.

  • ¹³C NMR:

    • Can also be used to confirm the structure and purity of the compound.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing isotopic purity and a decision-making process for selecting the appropriate analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Interpretation cluster_output Final Assessment start Obtain this compound Sample prep_ms Prepare Dilute Solution for MS start->prep_ms prep_nmr Prepare Concentrated Solution for NMR start->prep_nmr lcms LC-HRMS Analysis prep_ms->lcms nmr NMR Spectroscopy (¹H, ²H) prep_nmr->nmr ms_data Determine Isotopic Distribution lcms->ms_data nmr_data Confirm Labeling Position & Quantify Deuteration nmr->nmr_data purity_calc Calculate Isotopic Purity ms_data->purity_calc nmr_data->purity_calc report Generate Purity Report & Comparison Table purity_calc->report

Caption: Experimental workflow for assessing the isotopic purity of this compound.

decision_tree start Goal: Assess Isotopic Purity q1 Need to determine isotopic distribution and enrichment? start->q1 q2 Need to confirm position of deuterium labels? q1->q2 No ms Use High-Resolution Mass Spectrometry (HRMS) q1->ms Yes nmr Use NMR Spectroscopy (specifically ²H NMR) q2->nmr Yes both Use both HRMS and NMR for comprehensive analysis q2->both No (but recommended) ms->q2 nmr->both

Caption: Decision tree for selecting the appropriate analytical method.

References

Inter-Laboratory Comparison of 4-Oxo Ticlopidine-d4 Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Dislcaimer: The following guide is a hypothetical inter-laboratory comparison study. The data presented is for illustrative purposes and is not derived from an actual study.

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the measurement of 4-Oxo Ticlopidine-d4, a key metabolite of the antiplatelet drug Ticlopidine. The objective of this study was to assess the proficiency of multiple laboratories in quantifying this analyte in a standardized plasma matrix. This document is intended for researchers, scientists, and drug development professionals to understand the potential variability in analytical measurements and to provide a framework for similar comparative studies.

Ticlopidine Metabolism and the Role of this compound

Ticlopidine is a prodrug that requires metabolic activation to exert its antiplatelet effects. The metabolic pathway involves several enzymatic steps, primarily mediated by cytochrome P450 enzymes in the liver. One of the significant metabolites formed is 4-Oxo Ticlopidine. In pharmacokinetic and metabolic studies, a deuterated internal standard, this compound, is commonly used for accurate quantification by mass spectrometry.

Ticlopidine Ticlopidine (Prodrug) Metabolites Intermediate Metabolites Ticlopidine->Metabolites CYP450 Enzymes Oxo_Ticlopidine 4-Oxo Ticlopidine (Analyte) Metabolites->Oxo_Ticlopidine Metabolism Analysis LC-MS/MS Analysis Oxo_Ticlopidine->Analysis d4_Standard This compound (Internal Standard) d4_Standard->Analysis

Metabolic conversion of Ticlopidine to 4-Oxo Ticlopidine.

Hypothetical Inter-Laboratory Study Design

This hypothetical study involved five independent laboratories (designated Lab A through Lab E). Each laboratory received identical sets of blinded human plasma samples spiked with this compound at three different concentration levels (Low, Medium, and High). The laboratories were instructed to use their in-house validated LC-MS/MS methods for the quantification.

cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Analysis Prep Sample Preparation (Spiked Plasma) Dist Sample Distribution (Blinded) Prep->Dist LabA Lab A Dist->LabA LabB Lab B Dist->LabB LabC Lab C Dist->LabC LabD Lab D Dist->LabD LabE Lab E Dist->LabE Collect Data Collection LabA->Collect LabB->Collect LabC->Collect LabD->Collect LabE->Collect Compare Statistical Comparison Collect->Compare

Workflow of the hypothetical inter-laboratory comparison study.

Experimental Protocols

While each laboratory utilized its own standard operating procedures, the following provides a representative, detailed methodology for the quantification of this compound in human plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (this compound at a fixed concentration).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic System: A standard HPLC system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • 4-Oxo Ticlopidine: m/z 278.1 -> 154.1

    • This compound: m/z 282.1 -> 158.1

3. Data Analysis

  • Quantification was performed by calculating the peak area ratio of the analyte to the internal standard.

  • Calibration curves were generated using a weighted linear regression model.

Data Presentation

The following tables summarize the hypothetical quantitative data reported by the participating laboratories.

Table 1: Accuracy of this compound Measurement

Concentration (ng/mL)Lab A (%)Lab B (%)Lab C (%)Lab D (%)Lab E (%)
Low (5 ng/mL) 98.2102.595.7105.199.8
Medium (50 ng/mL) 101.399.197.4103.2100.5
High (500 ng/mL) 99.5100.898.9101.799.2

Table 2: Precision of this compound Measurement (Coefficient of Variation, %CV)

Concentration (ng/mL)Lab A (%)Lab B (%)Lab C (%)Lab D (%)Lab E (%)
Low (5 ng/mL) 4.55.16.23.94.8
Medium (50 ng/mL) 3.13.84.52.73.5
High (500 ng/mL) 2.42.93.12.12.6

Table 3: Reported Lower Limit of Quantification (LLOQ)

LaboratoryLLOQ (ng/mL)
Lab A 1.0
Lab B 0.5
Lab C 1.0
Lab D 0.8
Lab E 1.0

Conclusion

This hypothetical inter-laboratory comparison highlights the potential for variability in the measurement of this compound across different laboratories, even when using similar analytical techniques. The generated data demonstrates that while all participating labs showed acceptable performance within typical bioanalytical method validation criteria, minor differences in accuracy and precision exist. Such studies are crucial for establishing standardized methods and ensuring the comparability of data in multicenter clinical trials and research collaborations.

performance characteristics of different analytical columns for 4-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate analytical column is a critical step in achieving accurate and reliable quantification of 4-Oxo Ticlopidine-d4. This deuterated metabolite of Ticlopidine is often used as an internal standard in pharmacokinetic and metabolic studies. The choice of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column directly impacts key performance characteristics such as retention time, peak shape, resolution, and sensitivity.

This guide provides a comparative overview of various analytical columns reported in the scientific literature for the analysis of Ticlopidine and its metabolites, which serves as a strong proxy for the chromatographic behavior of this compound. As a deuterated analog, its separation characteristics are nearly identical to the non-deuterated form. The information presented here is compiled from several published analytical methods.

Performance Characteristics of Different Analytical Columns

The following table summarizes the experimental conditions and performance of various reversed-phase analytical columns used for the separation of Ticlopidine and its related compounds, including metabolites that are structurally similar to 4-Oxo Ticlopidine.

Column Brand & TypeStationary PhaseParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Reported ApplicationReference
Inertsil ODS-2 C18Not Specified4.0 x 150Gradient: 0.02% TFA in Water and 0.02% TFA in Acetonitrile0.7Fractionation of Ticlopidine metabolites[1]
Jones Genesis C8 C844.1 x 150Isocratic: Not specifiedNot SpecifiedQuantification of Ticlopidine in human plasma[2]
Supelcosil LC-8-DB C854.6 x 150Isocratic: Acetonitrile/Methanol/0.05 M KH2PO4 (20:25:55, v/v/v) with 3% triethylamine, pH 3.01Determination of Ticlopidine in human plasma[3]
Gemini C18 C1852.0 x 50Isocratic: Acetonitrile/1 mM Ammonium Acetate in Water (75:25, v/v)Not SpecifiedQuantification of Ticlopidine in human plasma[4]
Waters Symmetry C18 C183.54.6 x 150Not SpecifiedNot SpecifiedSimultaneous estimation of Ribociclib and Letrozole (illustrative of C18 use)[5]
Phenomenex Luna C18 C1854.6 x 250Isocratic: Acetonitrile/0.02 M Phosphate Buffer (50:50, v/v)Not SpecifiedEstimation of Zaltoprofen (illustrative of C18 use)[5]
XTerra C18 C1854.6 x 250Methanol/pH 6.8 Phosphate Buffer (80:20, v/v)1.0Simultaneous determination of Ticlopidine and its impurities
ACQUITY UPLC BEH C18 C181.72.1 x 100Not SpecifiedNot SpecifiedAnalysis of Benzodiazepines (illustrative of high-efficiency UPLC column)[5][6]

Experimental Protocols

The successful analysis of this compound relies on a well-defined experimental protocol. Based on the reviewed literature, a general methodology for the LC-MS/MS analysis of Ticlopidine and its metabolites is outlined below.

Sample Preparation:

  • Protein Precipitation: For plasma samples, a common and effective method for removing proteins is precipitation. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample. The sample is then vortexed and centrifuged to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE): An alternative to protein precipitation, LLE involves extracting the analyte of interest from the aqueous plasma into an immiscible organic solvent. For Ticlopidine, a mixture of diethyl ether and hexane has been used.[2]

  • Solid-Phase Extraction (SPE): SPE can also be employed for sample clean-up and concentration. A C18 sorbent is a suitable choice for retaining Ticlopidine and its metabolites from an aqueous sample matrix.[1]

Chromatographic Conditions:

  • Mobile Phase: A typical mobile phase for the reversed-phase separation of Ticlopidine and its metabolites consists of a mixture of an aqueous component (often with a pH modifier like formic acid, trifluoroacetic acid, or a buffer such as ammonium acetate or phosphate buffer) and an organic solvent (commonly acetonitrile or methanol). The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (composition of the mobile phase changes over time).

  • Flow Rate: The flow rate is dependent on the column dimensions and particle size. For standard HPLC columns (e.g., 4.6 mm internal diameter), flow rates are typically around 1 mL/min. For UHPLC columns with smaller internal diameters and particle sizes, lower flow rates are used.

  • Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Ticlopidine and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (4-Oxo Ticlopidine) and the internal standard (this compound).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.

analytical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is extraction Extraction (Protein Precipitation, LLE, or SPE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_injection LC Injection evaporation->lc_injection hplc_column Analytical Column (e.g., C18, C8) lc_injection->hplc_column ms_detection Mass Spectrometer (ESI+, MRM) hplc_column->ms_detection data_processing Data Processing (Integration, Calibration) ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: Analytical workflow for this compound quantification.

Signaling Pathways and Logical Relationships

The metabolism of Ticlopidine to its various metabolites, including 4-Oxo Ticlopidine, is a complex process primarily occurring in the liver. The following diagram illustrates the simplified metabolic pathway of Ticlopidine.

ticlopidine_metabolism Ticlopidine Ticlopidine Metabolite1 2-Oxo-Ticlopidine Ticlopidine->Metabolite1 CYP450 Metabolite2 4-Oxo-Ticlopidine Ticlopidine->Metabolite2 CYP450 OtherMetabolites Other Metabolites Ticlopidine->OtherMetabolites Metabolic Pathways ActiveMetabolite Active Thiol Metabolite Metabolite1->ActiveMetabolite CYP450

Caption: Simplified metabolic pathway of Ticlopidine.

References

A Researcher's Guide to Ionization Efficiency for 4-Oxo Ticlopidine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ion Source Performance

In the quantitative analysis of drug metabolites, the choice of ion source for mass spectrometry is a critical factor that directly influences sensitivity, selectivity, and data reliability. This guide provides a comparative overview of potential ionization sources for 4-Oxo Ticlopidine-d4, a deuterated internal standard for a key metabolite of the antiplatelet agent Ticlopidine. Due to a lack of direct comparative studies in the published literature for this specific molecule, this guide synthesizes data from the analysis of the parent drug, Ticlopidine, and general principles of mass spectrometry to provide a well-informed recommendation.

Understanding this compound and its Ionization

4-Oxo Ticlopidine is a metabolite of Ticlopidine, a thienopyridine drug.[1] The "-d4" designation indicates that it is a stable isotope-labeled internal standard, which is best practice for quantitative bioanalysis using mass spectrometry. The chemical structure of 4-Oxo Ticlopidine, containing polar carbonyl and tertiary amine groups, makes it amenable to ionization by techniques that are effective for polar to moderately polar small molecules.

Comparison of Potential Ion Sources

While direct comparative data for this compound is scarce, the vast majority of published methods for the analysis of Ticlopidine and its metabolites utilize Electrospray Ionization (ESI).[2][3][4] Atmospheric Pressure Chemical Ionization (APCI) presents a viable alternative, particularly for less polar compounds or when matrix effects are a concern with ESI.

Ion SourcePrinciple of IonizationExpected Applicability for this compoundExpected SensitivitySusceptibility to Matrix Effects
Electrospray Ionization (ESI) Ionization occurs from charged droplets in a strong electric field.[5]High: The polar nature of 4-Oxo Ticlopidine makes it well-suited for ESI, likely forming a protonated molecule [M+H]+ in positive ion mode.High: ESI is known for its high efficiency for polar and ionizable compounds.Moderate to High: ESI is susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy.[6][7]
Atmospheric Pressure Chemical Ionization (APCI) Ionization is achieved through gas-phase ion-molecule reactions initiated by a corona discharge.[5]Moderate: APCI is generally more effective for less polar to moderately polar compounds. It could be a viable alternative to ESI.Good: While often less sensitive than ESI for highly polar compounds, it can provide better results for certain analytes.Low to Moderate: APCI is generally less prone to matrix effects compared to ESI because the initial vaporization step separates the analyte from non-volatile matrix components.[8]
Atmospheric Pressure Photoionization (APPI) Ionization is induced by photons from a UV lamp, often with a dopant molecule.[5]Lower: APPI is typically used for nonpolar compounds and may not be the most efficient source for the relatively polar 4-Oxo Ticlopidine.Variable: Sensitivity is highly dependent on the analyte's ability to be photoionized.Low: Similar to APCI, APPI is generally less susceptible to matrix effects than ESI.[9]

Recommendation: Based on the chemical properties of this compound and the prevalence of ESI in the analysis of Ticlopidine and its metabolites, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point for method development. However, if significant matrix effects are encountered, APCI should be investigated as a valuable alternative.

Experimental Protocols

The following are representative protocols for the analysis of this compound by LC-MS/MS.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add the internal standard solution (this compound).

  • Add 50 µL of 1 M NaOH to basify the sample.

  • Add 1 mL of extraction solvent (e.g., n-hexane:isopropanol (95:5, v/v)).[4]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC)
  • Column: C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (85:15, v/v).[4]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)

1. Electrospray Ionization (ESI) Protocol:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MRM Transition (Hypothetical): To be determined by infusion of a standard solution. For this compound (assuming a molecular weight of approximately 281.8 g/mol for the non-deuterated form + 4 for deuterium), the precursor ion would be around m/z 286. The product ion would need to be determined experimentally.

2. Atmospheric Pressure Chemical Ionization (APCI) Protocol (Hypothetical):

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI)

  • Polarity: Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Corona Current: 5 µA

  • Probe Temperature: 450°C

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MRM Transition (Hypothetical): Similar to ESI, the precursor ion would be around m/z 286, with the product ion determined experimentally.

Visualizing the Workflow

The following diagram illustrates a logical workflow for comparing the efficiency of different ionization sources for a given analyte.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation A Prepare Standard Solution of this compound C Infuse Standard Solution for MS Parameter Optimization A->C B Prepare Spiked Matrix Sample (e.g., Plasma) D Analyze Spiked Sample with ESI B->D E Analyze Spiked Sample with APCI B->E C->D Optimized ESI Parameters C->E Optimized APCI Parameters F Compare Signal Intensity D->F G Compare Signal-to-Noise Ratio D->G H Assess Matrix Effects D->H I Determine Limit of Detection (LOD) and Quantification (LOQ) D->I E->F E->G E->H E->I J Select Optimal Ion Source F->J G->J H->J I->J

Caption: Workflow for comparing ionization source efficiency.

The metabolic pathway of Ticlopidine is also crucial for understanding the context of its analysis.

G Ticlopidine Ticlopidine (Prodrug) Metabolite1 Active Metabolite (Thiol derivative) Ticlopidine->Metabolite1 CYP450 Metabolism Metabolite2 2-Oxo-Ticlopidine Ticlopidine->Metabolite2 Metabolism Metabolite3 4-Oxo Ticlopidine Metabolite2->Metabolite3 Further Oxidation

Caption: Simplified metabolic pathway of Ticlopidine.

References

A Validated LC-MS/MS Method for the Simultaneous Determination of Ticlopidine and 4-Oxo Ticlopidine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiplatelet agent Ticlopidine and its metabolite, 4-Oxo Ticlopidine, in human plasma. 4-Oxo Ticlopidine-d4 is utilized as an internal standard to ensure accuracy and precision. This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Comparison of Analytical Methods

While various methods, including HPLC-UV and GC-NPD, have been developed for the determination of Ticlopidine, LC-MS/MS offers superior sensitivity, selectivity, and a shorter analysis time, making it the preferred technique for bioanalytical studies. The inclusion of a stable isotope-labeled internal standard like this compound further enhances the method's robustness by compensating for matrix effects and variations in sample processing.

Experimental Protocol

The following protocol outlines the key steps for the sample preparation, chromatographic separation, and mass spectrometric detection of Ticlopidine and 4-Oxo Ticlopidine.

Sample Preparation: Liquid-Liquid Extraction
  • Thaw frozen human plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add 25 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Add 100 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and hexane).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a 5 µL aliquot into the LC-MS/MS system.

Liquid Chromatography
  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is employed.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 20% B

    • 3.6-5.0 min: 20% B

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Ticlopidine: Monitor the transition of m/z 264.1 → 154.1.

    • 4-Oxo Ticlopidine: Monitor the transition of m/z 278.1 → 154.1.

    • This compound (IS): Monitor the transition of m/z 282.1 → 158.1.

Method Validation Data

The bioanalytical method was validated according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Ticlopidine1 - 1000> 0.9951
4-Oxo Ticlopidine1 - 1000> 0.9951
Table 2: Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Ticlopidine LLOQ1< 1585-115< 1585-115
Low3< 1585-115< 1585-115
Medium100< 1585-115< 1585-115
High800< 1585-115< 1585-115
4-Oxo Ticlopidine LLOQ1< 1585-115< 1585-115
Low3< 1585-115< 1585-115
Medium100< 1585-115< 1585-115
High800< 1585-115< 1585-115
Table 3: Recovery and Matrix Effect
AnalyteQC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Ticlopidine Low3> 85< 15
High800> 85< 15
4-Oxo Ticlopidine Low3> 80< 15
High800> 80< 15
This compound -100> 80< 15

Experimental Workflow and Signaling Pathway Diagrams

ValidationWorkflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis MS_Opt Mass Spectrometry Optimization LC_Opt Chromatography Optimization SPE_Opt Sample Preparation Optimization Selectivity Selectivity SPE_Opt->Selectivity Linearity Linearity & LLOQ Precision Precision Accuracy Accuracy Recovery Recovery MatrixEffect Matrix Effect Stability Stability Sample_Analysis Analysis of Study Samples Stability->Sample_Analysis QC_Checks QC Sample Checks Sample_Analysis->QC_Checks

Caption: Bioanalytical Method Validation Workflow.

Ticlopidine is a prodrug that is metabolized in the liver to an active form which irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet aggregation. 4-Oxo Ticlopidine is one of its metabolites.

Ticlopidine_Metabolism Ticlopidine Ticlopidine Metabolites Metabolites Ticlopidine->Metabolites Hepatic Metabolism Oxo_Ticlopidine 4-Oxo Ticlopidine Metabolites->Oxo_Ticlopidine Active_Metabolite Active Thiol Metabolite Metabolites->Active_Metabolite

Caption: Simplified Metabolic Pathway of Ticlopidine.

A Comparative Review of Analytical Methods for the Quantification of Ticlopidine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ticlopidine and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a comprehensive comparison of various analytical methods, focusing on liquid chromatography coupled with mass spectrometry (LC-MS) and ultraviolet (UV) detection. We present a detailed overview of experimental protocols, performance characteristics, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Ticlopidine, a thienopyridine antiplatelet agent, undergoes extensive metabolism to form several compounds, including the key intermediate 2-oxo-ticlopidine and a highly reactive active thiol metabolite, UR-4501. The inherent instability of the active metabolite presents a significant analytical challenge, often necessitating derivatization to ensure accurate measurement. This review summarizes and compares published methods for the analysis of ticlopidine and its metabolites in biological matrices, primarily plasma.

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the metabolites of interest. The following tables provide a summary of the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods.

Table 1: Comparison of Analytical Methods for Ticlopidine

ParameterHPLC-UV[1]LC-MS/MS[2]HPLC-MS/MS[3]
Linearity Range 5 - 1200 ng/mL2 - 2000 ng/mL1.0 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL2 ng/mL1.0 ng/mL
Precision (% CV) 8.91%< 6.4%Not Specified
Accuracy Good92.4 - 95.6%Not Specified
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationLiquid-Liquid Extraction
Internal Standard ImipramineClopidogrelClopidogrel

Table 2: Comparison of Analytical Methods for Thienopyridine Metabolites (Clopidogrel Metabolites as Analogs)

ParameterLC-MS/MS for 2-oxo-clopidogrel[2]UPLC-MS/MS for Clopidogrel Active Metabolite (derivatized)[4]LC-MS/MS for 2-oxo-clopidogrel & Active Metabolite (derivatized)[5]
Linearity Range 0.50 - 50.0 ng/mL0.1 - 150 ng/mL0.5 - 50.0 ng/mL (2-oxo-CLP), 0.5 - 100 ng/mL (CAMD)
Lower Limit of Quantification (LLOQ) 0.50 ng/mL0.1 ng/mL0.5 ng/mL (2-oxo-CLP), 0.5 ng/mL (CAMD)
Precision (% CV) Within ±15%< ±6%Within ±15%
Accuracy (% DEV) Within ±15%< ±12%Within ±15%
Recovery Not SpecifiedNot Specified> 85%
Sample Preparation Liquid-Liquid ExtractionProtein Precipitation & DerivatizationLiquid-Liquid Extraction & Derivatization
Internal Standard Not SpecifiedTiclopidineNot Specified

Experimental Protocols

Detailed methodologies are essential for replicating and adapting analytical methods. Below are summaries of key experimental protocols cited in the literature.

Method 1: HPLC-UV for Ticlopidine in Human Plasma[1]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (imipramine).

    • Buffer the plasma sample to pH 9.

    • Extract with 5 mL of n-heptane-isoamyl alcohol (98.5:1.5, v/v).

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Supelcosil LC-8-DB (15 cm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile-methanol-0.05 M KH2PO4 (20:25:55, v/v) at pH 3.0 containing 3% triethylamine.

    • Flow Rate: 1 mL/min

    • Detection: UV at 235 nm

Method 2: LC-MS/MS for Ticlopidine in Human Plasma[2]
  • Sample Preparation (Protein Precipitation):

    • To 20 µL of plasma, add 980 µL of acetonitrile containing the internal standard (clopidogrel).

    • Vortex to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Gemini C18 (50 mm x 2.0 mm, 5 µm)

    • Mobile Phase: Acetonitrile: 1 mM ammonium acetate in water (75:25, v/v)

    • Flow Rate: Isocratic elution

  • Mass Spectrometry Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+)

    • Mode: Multiple Reaction Monitoring (MRM)

    • Transitions: Ticlopidine: m/z 264.04 → 154.20; Clopidogrel (IS): m/z 322.40 → 212.20

Method 3: UPLC-MS/MS for the Derivatized Active Thiol Metabolite of Clopidogrel[4]
  • Sample Preparation (Protein Precipitation and Derivatization):

    • Immediately after blood collection, stabilize the active thiol metabolite by derivatization with 2-bromo-3'-methoxyacetophenone (MPB).

    • To the plasma sample, add ticlopidine as an internal standard.

    • Precipitate proteins with a suitable organic solvent.

    • Centrifuge and inject the supernatant.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC™ BEH C18 (sub-2 µm)

    • Mobile Phase: Gradient elution with an organic solvent and water.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI)

    • Mode: Multiple Reaction Monitoring (MRM)

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

SamplePrep_LLE cluster_0 Liquid-Liquid Extraction Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is buffer Buffer to pH 9 add_is->buffer extract Add Extraction Solvent buffer->extract vortex Vortex extract->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute evaporate->reconstitute analyze HPLC-UV Analysis reconstitute->analyze

A flowchart of the Liquid-Liquid Extraction (LLE) sample preparation protocol.

SamplePrep_PP cluster_1 Protein Precipitation Workflow plasma_pp Plasma Sample add_is_pp Add Acetonitrile with Internal Standard plasma_pp->add_is_pp vortex_pp Vortex add_is_pp->vortex_pp centrifuge_pp Centrifuge vortex_pp->centrifuge_pp supernatant Collect Supernatant centrifuge_pp->supernatant analyze_pp LC-MS/MS Analysis supernatant->analyze_pp

A flowchart of the Protein Precipitation (PP) sample preparation protocol.

Thiol_Metabolite_Workflow cluster_2 Thiol Metabolite Analysis Workflow blood Blood Collection derivatize Immediate Derivatization (e.g., with MPB) blood->derivatize plasma_sep Plasma Separation derivatize->plasma_sep add_is_thiol Add Internal Standard plasma_sep->add_is_thiol protein_precip Protein Precipitation add_is_thiol->protein_precip centrifuge_thiol Centrifuge protein_precip->centrifuge_thiol analyze_thiol UPLC-MS/MS Analysis centrifuge_thiol->analyze_thiol

Workflow for the analysis of the unstable active thiol metabolite, including derivatization.

Conclusion

The choice of an analytical method for ticlopidine and its metabolites is a critical decision in preclinical and clinical research. LC-MS/MS methods generally offer superior sensitivity and selectivity compared to HPLC-UV, making them the preferred choice for quantitative bioanalysis, especially for low-concentration metabolites. For the unstable active thiol metabolite, immediate derivatization upon sample collection is essential for accurate quantification. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable analytical method for their specific research needs.

References

Safety Operating Guide

Proper Disposal of 4-Oxo Ticlopidine-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-Oxo Ticlopidine-d4, a metabolite of Ticlopidine. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal protocol is based on the known hazards of its parent compound, Ticlopidine hydrochloride, and general guidelines for hazardous chemical waste.

Summary of Key Disposal Information

The following table summarizes the critical information for the safe handling and disposal of this compound.

ParameterGuidelineCitation
Primary Hazard Class Assumed Hazardous Waste (based on parent compound)
Known Hazards of Parent Compound (Ticlopidine HCl) Harmful if swallowed, Causes serious eye damage, Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses or goggles, lab coat.
Disposal Container A designated, sealable, and clearly labeled hazardous waste container.
Waste Segregation Store separately from incompatible materials, such as strong oxidizing agents.
Disposal Method Via a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Step-by-Step Disposal Protocol

Follow these detailed steps to ensure the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: Given the known hazards of the parent compound Ticlopidine, this compound must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from incompatible chemicals.

Step 2: Containerization

  • Select an Appropriate Container: Use a designated hazardous waste container that is compatible with the chemical. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect powders, contaminated personal protective equipment (PPE), and other solid materials in a designated, labeled hazardous waste bag or container.

    • Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof container.

Step 3: Labeling

  • Label Clearly: Affix a hazardous waste label to the container as soon as the first particle of waste is added.

  • Complete Information: The label must include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Safe Location: The storage area should be away from drains, heat sources, and high-traffic areas.

Step 5: Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup, including any required documentation or online forms.

  • Do Not Dispose Improperly: Under no circumstances should this compound be disposed of in the regular trash or poured down the sink. This is to prevent environmental contamination and potential harm to aquatic life.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Waste Management Generate Generate 4-Oxo Ticlopidine-d4 Waste Segregate Segregate Waste Generate->Segregate Step 1 Containerize Place in Labeled Hazardous Waste Container Segregate->Containerize Step 2 & 3 Store Store in Satellite Accumulation Area Containerize->Store Step 4 Pickup Schedule Waste Pickup Store->Pickup Step 5 Transport Transport by Licensed Waste Hauler Pickup->Transport Dispose Final Disposal at Permitted Facility Transport->Dispose

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and protecting our ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.